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  • Product: 2-Propyn-1-ol, 3-(3-methylphenyl)-
  • CAS: 16035-11-3

Core Science & Biosynthesis

Foundational

Molecular Architecture and Physicochemical Properties

An In-Depth Technical Guide to 3-(3-Methylphenyl)prop-2-yn-1-ol: Molecular Architecture, Synthesis, and Reactivity As a Senior Application Scientist, I often encounter molecules that, while structurally unassuming, serve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(3-Methylphenyl)prop-2-yn-1-ol: Molecular Architecture, Synthesis, and Reactivity

As a Senior Application Scientist, I often encounter molecules that, while structurally unassuming, serve as critical linchpins in complex synthetic workflows. 3-(3-methylphenyl)prop-2-yn-1-ol (also widely known as 3-(m-tolyl)prop-2-yn-1-ol) is one such compound. Featuring a rigid alkyne spacer bridging a meta-substituted toluene ring and a primary hydroxyl group, this molecule is a highly versatile bifunctional building block. It is extensively utilized in drug discovery, materials science, and the development of complex heterocyclic scaffolds via click chemistry and multicomponent reactions.

This whitepaper provides a comprehensive evaluation of its physicochemical properties, establishes a self-validating protocol for its synthesis via Sonogashira cross-coupling, and maps its downstream reactivity profiles.

Understanding the fundamental properties of 3-(3-methylphenyl)prop-2-yn-1-ol is essential for predicting its behavior in solvent systems, chromatographic purification, and biological assays. The primary hydroxyl group provides a handle for esterification, oxidation, or substitution, while the internal alkyne is primed for cycloadditions and transition-metal-catalyzed functionalizations[1].

Below is a summary of its core quantitative and structural data[1][2]:

PropertyValueCausality / Significance
Chemical Name 3-(3-methylphenyl)prop-2-yn-1-olStandard IUPAC nomenclature.
CAS Number 16035-11-3Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₀H₁₀ODictates the exact mass for mass spectrometry (MS) validation.
Molecular Weight 146.19 g/mol Low molecular weight, ideal for fragment-based drug design.
SMILES OCC#CC1=CC=CC(=C1)CUseful for computational chemistry and structural modeling.
LogP ~1.34Indicates moderate lipophilicity; favorable for cellular membrane permeability.
Topological Polar Surface Area (TPSA) 20.23 ŲLow TPSA suggests excellent potential for blood-brain barrier (BBB) penetration.
Storage Conditions 2-8°C, sealed, dryPrevents oxidative degradation of the alkyne and hydroxyl moiety over time.

Synthetic Methodology: The Sonogashira Cross-Coupling

The most efficient and scalable route to synthesize 3-(3-methylphenyl)prop-2-yn-1-ol is via the Sonogashira cross-coupling of 3-iodotoluene (or 3-bromotoluene) with propargyl alcohol[3].

Mechanistic Rationale

The reaction relies on a synergistic Pd/Cu dual-catalyst system. Palladium(0) undergoes oxidative addition into the aryl-halogen bond of 3-iodotoluene. Simultaneously, Copper(I) iodide reacts with the terminal alkyne of propargyl alcohol in the presence of an amine base to form a highly nucleophilic copper acetylide. This intermediate undergoes rapid transmetalation with the Pd(II) complex, bypassing the kinetically slow direct reaction of the alkyne with palladium. Subsequent reductive elimination yields the target internal alkyne and regenerates the Pd(0) catalyst[3][4].

SonogashiraCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 3-Iodotoluene TransMet Transmetalation Cu-Acetylide Exchange OxAdd->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 3-(3-methylphenyl)prop-2-yn-1-ol CuCycle Copper Cycle CuI + Alkyne + Base CuCycle->TransMet Cu-Acetylide

Catalytic cycle of the Sonogashira coupling demonstrating the Pd/Cu synergy.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and chromatographic checkpoints are embedded to ensure reaction fidelity without requiring immediate NMR or MS analysis.

Reagents:

  • 3-Iodotoluene (1.0 equiv, ~2.0 mmol)

  • Propargyl alcohol (1.2 equiv, ~2.4 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride[PdCl₂(PPh₃)₂] (0.05 equiv)

  • Copper(I) iodide [CuI] (0.025 equiv)

  • Triethylamine (Et₃N) (Used as both base and solvent, 10 mL)

Procedure:

  • Degassing (Critical Step): In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 10 mL of anhydrous Et₃N. Sparge the solvent with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of propargyl alcohol into a diyne byproduct.

  • Catalyst Activation: Add PdCl₂(PPh₃)₂ and CuI to the flask. The solution will typically appear pale yellow. Stir for 5 minutes under argon.

  • Substrate Addition: Inject 3-iodotoluene, followed dropwise by propargyl alcohol.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Within 30–60 minutes, a thick white/yellowish precipitate of triethylammonium iodide will form, and the solution will darken to a deep brown/red. Validation: The precipitation of the amine salt is a stoichiometric indicator that the cross-coupling is actively proceeding.

  • TLC Verification: After 4 hours, sample the reaction. Run a TLC plate using 20% Ethyl Acetate in Hexanes.

    • Starting Material (3-iodotoluene): R_f ≈ 0.80 (UV active, non-polar).

    • Product (3-(3-methylphenyl)prop-2-yn-1-ol): R_f ≈ 0.40–0.50 (UV active, stains dark with KMnO₄ due to the alkyne/hydroxyl).

    • Validation: The complete disappearance of the R_f 0.80 spot confirms total conversion[3].

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (to solubilize copper salts) and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the product as a pale yellow oil.

Downstream Applications and Reactivity

The strategic value of 3-(3-methylphenyl)prop-2-yn-1-ol lies in its ability to undergo orthogonal transformations. The alkyne and the hydroxyl group can be manipulated independently or synergistically.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne moiety is a prime candidate for "Click Chemistry." While internal alkynes are generally less reactive than terminal alkynes in standard CuAAC, the propargylic alcohol derivative can be coupled with organic azides under optimized conditions (often requiring elevated temperatures or specific ligands) to yield fully substituted 1,2,3-triazoles[5][6]. These triazole scaffolds are highly prized in medicinal chemistry as stable bioisosteres for amide bonds, offering enhanced metabolic stability and unique hydrogen-bonding profiles.

Multicomponent Reactions (MCRs) for Heterocycle Synthesis

The compound serves as a critical input for transition-metal-catalyzed multicomponent reactions. For instance, reacting this propargyl alcohol with diethyl (ethoxymethylene)malonate and an aryl halide in the presence of a palladium catalyst triggers a cascade reaction. This sequence involves an initial coupling followed by cyclization and decarboxylation, ultimately generating highly functionalized, polysubstituted furans[7].

Reactivity Core 3-(3-methylphenyl)prop-2-yn-1-ol (Alkyne Core) Click CuAAC Click Chemistry (1,2,3-Triazoles) Core->Click Azides, Cu Catalyst Oxidation Oxidation Reactions (Aldehydes/Acids) Core->Oxidation CrO3 or MnO2 Multi Multicomponent Reactions (Substituted Furans) Core->Multi Pd Catalyst, Base

Divergent downstream reactivity pathways of the propargyl alcohol core.

Conclusion

3-(3-methylphenyl)prop-2-yn-1-ol is a structurally concise yet chemically profound building block. By mastering its synthesis via Pd/Cu co-catalyzed Sonogashira coupling and understanding its orthogonal reactivity—from click chemistry to multicomponent furan synthesis—researchers can rapidly access vast areas of uncharted chemical space. The self-validating protocols provided herein ensure high-fidelity reproduction, empowering drug development professionals to integrate this scaffold seamlessly into their discovery pipelines.

Sources

Exploratory

Structural and Synthetic Profiling of 3-(3-methylphenyl)prop-2-yn-1-ol: A Comprehensive Guide

Executive Summary The compound 3-(3-methylphenyl)prop-2-yn-1-ol (also known as 3-(m-tolyl)prop-2-yn-1-ol) is a highly versatile propargyl alcohol derivative. Featuring a terminal hydroxyl group, an internal alkyne, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-methylphenyl)prop-2-yn-1-ol (also known as 3-(m-tolyl)prop-2-yn-1-ol) is a highly versatile propargyl alcohol derivative. Featuring a terminal hydroxyl group, an internal alkyne, and a meta-substituted aromatic ring, it serves as a critical intermediate in drug development, particularly for synthesizing triazole-based pharmacophores via click chemistry and complex heterocycles.

This technical whitepaper provides an in-depth analysis of the molecule's structural characterization via 1 H NMR spectroscopy and outlines a self-validating, causally-driven synthetic methodology using the Sonogashira cross-coupling reaction.

Structural and Spectroscopic Profiling: 1 H NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for validating the structural integrity of synthesized alkynes. The 1 H NMR spectrum of 3-(3-methylphenyl)prop-2-yn-1-ol in CDCl 3​ at 400 MHz presents a distinct set of resonances dictated by the magnetic anisotropy of the alkyne and the aromatic ring current.

Quantitative Data and Mechanistic Rationale

The table below summarizes the proton environments, their chemical shifts, and the underlying physical causality driving these observations.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Mechanistic Rationale
Ar-CH 3​ 2.32Singlet (s)3HThe methyl protons are deshielded by the aromatic ring current, shifting them downfield from standard alkane resonances.
-OH 1.80 - 2.50Broad Singlet (br s)1HThe shift is highly concentration- and temperature-dependent due to intermolecular hydrogen bonding. Broadening occurs due to rapid chemical exchange with trace moisture in the CDCl 3​ .
-CH 2​ - 4.49Singlet (s)2HThese protons experience dual deshielding: the inductive electron-withdrawing effect of the adjacent hydroxyl oxygen and the magnetic anisotropy generated by the π -electron cylinder of the alkyne.
Ar-H (H-4, H-5, H-6) 7.10 - 7.25Multiplet (m)3HThe asymmetry of the meta-substituted ring leads to complex, overlapping ortho ( J≈7.5 Hz) and meta ( J≈1.5 Hz) couplings.
Ar-H (H-2) ~7.28Broad Singlet (br s)1HLocated directly between the methyl and alkyne groups, this isolated proton lacks strong ortho coupling, appearing as a broadened singlet due to unresolved meta coupling.
Logical Relationship of NMR Chemical Shifts

NMR_Mapping Mol 3-(m-tolyl)prop-2-yn-1-ol Structural Core ArCH3 Ar-CH3 δ 2.32 (s, 3H) Mol->ArCH3 Deshielded by ring current OH OH δ ~2.05 (br s, 1H) Mol->OH Chemical exchange / H-bonding CH2 CH2 δ 4.49 (s, 2H) Mol->CH2 Alkyne anisotropy & Electronegativity ArH Aromatic H δ 7.10 - 7.30 (m, 4H) Mol->ArH Asymmetric ortho/meta coupling

Structural mapping and causality of 1H NMR chemical shifts for the target molecule.

Synthetic Methodology: Sonogashira Cross-Coupling

The most efficient route to synthesize 3-(3-methylphenyl)prop-2-yn-1-ol is the [1] between 3-iodotoluene and propargyl alcohol. This reaction relies on a dual palladium/copper catalytic cycle.

Causality of Experimental Design
  • Catalyst Selection (PdCl 2​ (PPh 3​ ) 2​ ): Rather than using highly air-sensitive Pd(0) complexes, this protocol utilizes an air-stable Pd(II) precatalyst. The Pd(II) species is reduced in situ by the alkyne or amine to the active Pd(0) catalyst, which initiates the oxidative addition into the aryl-iodine bond.

  • Co-Catalyst Dynamics (CuI): Copper(I) iodide is essential for activating the terminal alkyne. As detailed in recent [2], CuI reacts with propargyl alcohol to form a highly nucleophilic copper acetylide intermediate. This drastically lowers the activation energy required for the transmetalation step to the palladium center.

  • Solvent and Base (Triethylamine): Triethylamine (Et 3​ N) serves a dual function. It acts as the reaction solvent and provides the basicity required to deprotonate the terminal alkyne during copper acetylide formation, subsequently neutralizing the hydroiodic acid (HI) byproduct to drive the equilibrium forward [3].

Step-by-Step Self-Validating Protocol

This protocol is designed with built-in visual and chemical checkpoints to ensure a self-validating workflow.

  • Preparation and Degassing:

    • Action: In a flame-dried Schlenk flask, dissolve 3-iodotoluene (1.0 equiv, 5.0 mmol) in anhydrous Et 3​ N (15 mL). Sparge the solution with nitrogen gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed oxidative homocoupling of propargyl alcohol (Glaser coupling), which would consume the starting material and complicate purification.

  • Catalyst Activation:

    • Action: Add PdCl 2​ (PPh 3​ ) 2​ (2 mol%) and CuI (4 mol%) against a positive flow of nitrogen.

    • Visual Validation: The solution will transition from colorless to a pale yellow/brown as the palladium complex dissolves and is reduced to the active Pd(0) species.

  • Alkyne Addition:

    • Action: Slowly add propargyl alcohol (1.2 equiv, 6.0 mmol) dropwise via syringe.

    • Visual Validation: The formation of the copper acetylide often induces a transient darkening of the solution. Within 15–30 minutes, a dense white precipitate (Et 3​ N·HI salt) will begin to crash out of solution, providing immediate physical evidence that the cross-coupling is actively proceeding.

  • Reaction Monitoring:

    • Action: Stir the mixture at room temperature for 3 hours.

    • Chemical Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product will appear as a new, highly UV-active spot (due to the extended conjugation) that stains bright yellow/white against a purple background when treated with KMnO 4​ stain (confirming the presence of the oxidizable alkyne and hydroxyl groups).

  • Aqueous Workup and Copper Sequestration:

    • Action: Dilute the crude mixture with diethyl ether (30 mL) and wash with saturated aqueous NH 4​ Cl (3 × 20 mL).

    • Causality & Validation: The ammonium chloride wash is critical. NH 4+​ ions complex with the residual copper catalyst, pulling it into the aqueous phase. A successful wash is visually confirmed when the aqueous layer turns a distinct, vibrant blue (indicating the presence of soluble copper-amine complexes), ensuring the organic layer is free of heavy metal contamination.

  • Purification:

    • Action: Dry the organic phase over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure product.

Sonogashira Workflow Diagram

Workflow Step1 1. Reagent Preparation 3-Iodotoluene + Propargyl Alcohol Step2 2. Catalytic Activation PdCl2(PPh3)2 + CuI in Et3N Step1->Step2 Step3 3. Cross-Coupling Room Temp, N2 Atmosphere Step2->Step3 Step4 4. Aqueous Workup NH4Cl Wash (Removes Cu) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Validation 1H NMR Spectroscopy Step5->Step6

Step-by-step Sonogashira coupling workflow for 3-(3-methylphenyl)prop-2-yn-1-ol synthesis.

References

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Gholap, S. S., et al. "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014." RSC Advances, National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Bánóczi, G., et al. "Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids." Beilstein Journal of Organic Chemistry. Available at:[Link]

Foundational

Mass Spectrometric Characterization of 2-Propyn-1-ol, 3-(3-methylphenyl)-: A Comprehensive Guide to Fragmentation Dynamics and Analytical Workflows

Executive Summary As drug development and advanced organic synthesis increasingly rely on functionalized alkynes, the accurate analytical characterization of aryl propargyl alcohols has become paramount. 2-Propyn-1-ol, 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and advanced organic synthesis increasingly rely on functionalized alkynes, the accurate analytical characterization of aryl propargyl alcohols has become paramount. 2-Propyn-1-ol, 3-(3-methylphenyl)- (commonly known as 3-(m-tolyl)prop-2-yn-1-ol; Chemical Formula: C₁₀H₁₀O; Monoisotopic Mass: 146.0732 Da) is a highly versatile building block. Its unique structural motif—an alkyne bridge connecting a meta-substituted toluene ring to a primary alcohol—presents distinct ionization and fragmentation behaviors in mass spectrometry (MS).

This technical guide, written from the perspective of a Senior Application Scientist, deconstructs the mass spectrometric profile of 3-(m-tolyl)prop-2-yn-1-ol. By bridging theoretical gas-phase ion chemistry with field-proven, self-validating analytical protocols, this whitepaper provides researchers with the definitive framework for identifying and quantifying this compound in complex matrices.

Chemical Profiling & Ionization Dynamics

The structural dichotomy of 3-(m-tolyl)prop-2-yn-1-ol dictates its behavior within the ion source. The electron-rich aromatic ring and the alkyne π -system readily stabilize positive charge, making the molecule highly amenable to both Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for targeted quantification.

In positive ESI mode, the primary alcohol acts as a hydrogen bond acceptor, readily forming the protonated molecule [M+H]⁺ at m/z 147.0804. However, under the hard ionization conditions of EI (70 eV), the molecule undergoes extensive, predictable fragmentation driven by the thermodynamic stability of the resulting carbocations. Understanding these pathways is not merely an academic exercise; it is the foundation for selecting specific Multiple Reaction Monitoring (MRM) transitions that eliminate false positives in downstream assays.

Mechanistic Elucidation of Fragmentation Pathways

The EI-MS spectrum of 3-(m-tolyl)prop-2-yn-1-ol is dominated by a series of high-abundance ions resulting from specific bond cleavages and gas-phase rearrangements. Drawing parallels from the well-documented analog 3-phenyl-2-propyn-1-ol , we can map the causal mechanisms behind the diagnostic peaks:

  • The Molecular Ion (m/z 146): The extended conjugation across the m-tolyl and alkyne groups stabilizes the radical cation[M]⁺•, ensuring a prominent molecular ion peak.

  • Loss of Water (m/z 128): A hallmark of primary alcohols, the dehydration of the molecular ion yields a highly conjugated enyne radical cation.

  • Formation of the Indenyl Cation (m/z 115): The loss of the •CH₂OH radical (31 Da) directly from the molecular ion generates the m-tolylalkynyl cation. As demonstrated in advanced studies of gaseous propargyl carbocations , this species rapidly undergoes an intramolecular cyclization to form the resonance-stabilized indenyl cation (m/z 115), which often serves as the base peak.

  • The Tropylium Cascade (m/z 91): The presence of the methyl group on the aromatic ring strongly directs the formation of the tropylium ion [C₇H₇]⁺ via ring expansion, a classic and highly diagnostic fragmentation pathway for tolyl derivatives.

Fragmentation M Molecular Ion [M]+• m/z 146.0732 M_H [M - H]+ m/z 145.0653 M->M_H - H• M_H2O [M - H2O]+• m/z 128.0626 M->M_H2O - H2O Indenyl Indenyl Cation m/z 115.0548 M->Indenyl - •CH2OH M_H2O->Indenyl - •CH Tropylium Tropylium Cation m/z 91.0548 Indenyl->Tropylium - C2

Figure 1: Proposed electron ionization (EI) fragmentation cascade for 3-(m-tolyl)prop-2-yn-1-ol.

Quantitative Data Summaries

To facilitate rapid method development, the theoretical exact masses and expected EI fragmentation abundances are summarized below.

Table 1: High-Resolution Mass Spectrometry (HRMS) Theoretical Exact Masses

SpeciesFormulaTheoretical m/zMass Error Tolerance
Molecular Ion [M]⁺•C₁₀H₁₀O⁺•146.0732± 5 ppm
Protonated Molecule [M+H]⁺C₁₀H₁₁O⁺147.0804± 5 ppm
Sodium Adduct [M+Na]⁺C₁₀H₁₀ONa⁺169.0624± 5 ppm

Table 2: Diagnostic EI-MS Fragments (70 eV) and Mechanistic Origins

Fragment m/zIon IdentityMechanistic OriginExpected Relative Abundance
146[M]⁺•Radical cation formation via electron impactMedium (40-60%)
145[M - H]⁺Loss of propargylic H• yielding a stable cationHigh (70-90%)
128[M - H₂O]⁺•Dehydration of the primary alcoholMedium (30-50%)
115[C₉H₇]⁺Indenyl cation via •CH₂OH loss & cyclizationBase Peak (100%)
91[C₇H₇]⁺Tropylium cation from the m-tolyl moietyHigh (80-90%)

Self-Validating Experimental Protocols

In rigorous analytical environments, a protocol must be more than a sequence of actions; it must be a self-validating system . Every step in the following LC-MS/MS workflow is designed with built-in causality to ensure data integrity, prevent matrix interference, and actively prove the absence of instrumental artifacts.

Protocol: Targeted LC-MS/MS Quantification Workflow

Step 1: Reagent Preparation & SIL-IS Spiking

  • Action: Spike the biological or synthetic sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3-(m-tolyl-d7)prop-2-yn-1-ol, prior to any extraction or dilution steps.

  • Causality (The "Why"): Introducing the SIL-IS at the absolute beginning of the workflow mathematically normalizes any subsequent volumetric losses during sample prep and dynamically corrects for matrix-induced ion suppression in the ESI source.

Step 2: System Suitability Testing (SST)

  • Action: Inject a known, mid-level Quality Control (QC) standard before the analytical batch begins.

  • Causality: The SST self-validates the instrument's operational readiness. The batch is only permitted to proceed if the retention time relative standard deviation (RSD) is <2% and the mass accuracy is <5 ppm, ensuring that the chromatography is stable and the mass analyzer is properly calibrated.

Step 3: Chromatographic Separation

  • Action: Utilize a Superficially Porous Particle (SPP) C18 column (e.g., 2.1 x 100 mm, 2.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: 0.1% Formic Acid in H₂O; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

  • Causality: The SPP architecture provides the separation efficiency of sub-2 µm particles but at a significantly lower backpressure. The acidic mobile phase actively drives the equilibrium toward the protonated[M+H]⁺ state, maximizing ESI sensitivity.

Step 4: ESI-MS/MS (MRM Mode) Acquisition

  • Action: Program the triple quadrupole mass spectrometer to isolate the m/z 147.1 precursor in Q1, apply a Collision Energy (CE) of ~20 eV using Argon collision gas in Q2, and monitor the m/z 115.1 product ion in Q3.

  • Causality: This Multiple Reaction Monitoring (MRM) transition (147.1 → 115.1) acts as a double-filter. It isolates the specific mass of the target compound and then verifies its unique structural identity (the indenyl cation), effectively eliminating isobaric background noise.

Step 5: Carryover Assessment

  • Action: Inject a pure solvent blank immediately following the Upper Limit of Quantification (ULOQ) calibration standard.

  • Causality: This step actively proves that the system is free of memory effects. If the blank shows a signal <20% of the Lower Limit of Quantification (LLOQ), the system self-validates that subsequent low-concentration samples are not artificially elevated by residual analyte.

Workflow Prep Sample Prep & SIL-IS Spike SST System Suitability Test (SST) Prep->SST LC UHPLC Separation (C18 Column) SST->LC ESI ESI Source (Positive Mode) LC->ESI MSMS MRM Detection (Q1 -> CID -> Q3) ESI->MSMS Data Data Validation & Carryover Check MSMS->Data

Figure 2: Self-validating LC-MS/MS workflow utilizing MRM for targeted quantification.

Conclusion

The mass spectrometric analysis of 2-Propyn-1-ol, 3-(3-methylphenyl)- requires a nuanced understanding of its gas-phase chemistry. By leveraging the predictable formation of the indenyl and tropylium cations, analysts can design highly specific MRM assays. When coupled with self-validating chromatographic workflows that utilize isotopic internal standards and rigorous carryover checks, researchers can ensure absolute data integrity in both synthetic monitoring and pharmacokinetic drug development applications.

References

  • National Institute of Standards and Technology (NIST) . "3-Phenyl-2-propyn-1-ol - Mass spectrum (electron ionization)". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Laali, K. K., et al. "Intrinsic acidity and electrophilicity of gaseous propargyl/allenyl carbocations". Organic & Biomolecular Chemistry (RSC Publishing), 2013. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) . "3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115". PubChem Database. Available at: [Link]

  • Alonso, J. M., et al. "Synthesis of Phosphine-Ligated Zinc Acetylide Dimers: Enhanced Reactivity in Carbonyl Additions". Organometallics (ACS Publications), 2011. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(m-tolyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(m-tolyl)prop-2-yn-1-ol is an aromatic propargyl alcohol derivative. This class of compounds is of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(m-tolyl)prop-2-yn-1-ol is an aromatic propargyl alcohol derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the alkyne and hydroxyl functional groups, which allows for their use as building blocks in the synthesis of more complex molecules. The tolyl group, a methyl-substituted phenyl ring, introduces lipophilicity and can influence the biological activity and physical properties of the parent molecule. The specific substitution pattern on the aromatic ring (ortho, meta, or para) can have a profound impact on the compound's steric and electronic properties, thereby affecting its reactivity, physical characteristics, and interaction with biological targets.

This guide provides a comprehensive overview of the physical properties of 3-(m-tolyl)prop-2-yn-1-ol. Due to the limited availability of direct experimental data for the meta isomer in publicly accessible literature, this document presents a combination of data for the closely related ortho and para isomers, alongside detailed, field-proven experimental protocols for the synthesis and characterization of the title compound. This approach provides researchers with a robust framework for producing and characterizing 3-(m-tolyl)prop-2-yn-1-ol in a laboratory setting.

Comparative Physical Properties of Tolyl-Substituted Prop-2-yn-1-ol Isomers

Property3-(o-tolyl)prop-2-yn-1-ol3-(p-tolyl)prop-2-yn-1-ol3-(m-tolyl)prop-2-yn-1-ol
Molecular Formula C₁₀H₁₀O[1]C₁₀H₁₀OC₁₀H₁₀O
Molecular Weight 146.19 g/mol [1]146.19 g/mol 146.19 g/mol
CAS Number 35851-37-7[1]16017-24-6Not available
Physical Form Not specifiedSolid[2]Predicted to be a solid or high-boiling liquid
Melting Point Not available33-34 °C[2]To be determined
Boiling Point Not available256.5 ± 33.0 °C at 760 mmHg[2]To be determined
Purity (Typical) 95%[1]95% - 98%Dependent on synthesis and purification

Synthesis of 3-(m-tolyl)prop-2-yn-1-ol via Sonogashira Coupling

The most direct and widely applicable method for the synthesis of 3-(aryl)prop-2-yn-1-ols is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4]

Reaction Principle

The synthesis of 3-(m-tolyl)prop-2-yn-1-ol can be achieved by the Sonogashira coupling of 3-iodotoluene with propargyl alcohol. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[5][6]

Sonogashira_Coupling 3-Iodotoluene 3-Iodotoluene Reaction Reaction 3-Iodotoluene->Reaction Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Reaction Pd(PPh3)2Cl2 / CuI Pd(PPh3)2Cl2 / CuI Pd(PPh3)2Cl2 / CuI->Reaction Catalysts Amine Base (e.g., Et3N) Amine Base (e.g., Et3N) Amine Base (e.g., Et3N)->Reaction Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Crude Product 3-(m-tolyl)prop-2-yn-1-ol 3-(m-tolyl)prop-2-yn-1-ol Pure Product Pure Product Workup & Purification->Pure Product

Caption: Workflow for the synthesis of 3-(m-tolyl)prop-2-yn-1-ol.

Experimental Protocol: Synthesis

Materials:

  • 3-Iodotoluene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-iodotoluene (1.0 eq) to the reaction mixture.

  • Add propargyl alcohol (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(m-tolyl)prop-2-yn-1-ol.

Determination of Physical Properties

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property. A broad melting range typically indicates the presence of impurities.[7][8]

Melting_Point_Determination Powdered Sample Powdered Sample Capillary Tube Capillary Tube Powdered Sample->Capillary Tube Packing Melting Point Apparatus Melting Point Apparatus Capillary Tube->Melting Point Apparatus Insertion Heating Heating Melting Point Apparatus->Heating Controlled Heating (1-2 °C/min) Observation Observation Heating->Observation Visual Inspection Melting Range Melting Range Observation->Melting Range Record T_initial and T_final

Caption: Workflow for melting point determination.

Experimental Protocol:

  • Finely powder a small amount of the purified 3-(m-tolyl)prop-2-yn-1-ol.[7][9]

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[8]

  • Place the capillary tube in a melting point apparatus.[8]

  • Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[10]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]

Experimental Protocol (Thiele Tube Method):

  • Place a small amount of liquid 3-(m-tolyl)prop-2-yn-1-ol into a small test tube.

  • Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer.

  • Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[13]

  • Heat the side arm of the Thiele tube gently.

  • Observe a stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[13]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[14]

Experimental Protocol:

  • Dissolve 5-20 mg of purified 3-(m-tolyl)prop-2-yn-1-ol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[15][16]

  • Transfer the solution to a 5 mm NMR tube.[15]

  • Wipe the outside of the NMR tube clean.

  • Insert the sample into the NMR spectrometer.

  • Acquire ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons (Ar-H): A series of multiplets between δ 7.0-7.4 ppm. The meta-substitution pattern will give rise to a characteristic splitting pattern.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5 ppm.

  • Methyl Protons (Ar-CH₃): A singlet around δ 2.3 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Aromatic Carbons (Ar-C): Multiple signals in the range of δ 120-140 ppm.

  • Alkynyl Carbons (-C≡C-): Two signals in the range of δ 80-90 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 50-60 ppm.

  • Methyl Carbon (Ar-CH₃): A signal around δ 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[17][18]

Experimental Protocol:

  • For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr and pressing it into a transparent disk.

  • Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, applying it to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[19]

  • For a liquid sample, a drop can be placed between two salt plates.

  • Place the sample in the IR spectrometer and acquire the spectrum.

Predicted IR Spectrum:

  • O-H Stretch (alcohol): A strong, broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C≡C Stretch (alkyne): A weak to medium absorption around 2100-2260 cm⁻¹. The terminal alkyne C-H stretch (around 3300 cm⁻¹) will be absent.

  • C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (alcohol): A strong band in the 1000-1260 cm⁻¹ region.

Safety and Handling

Aryl propargyl alcohols should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For related compounds, hazards include skin, eye, and respiratory irritation.[20]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physical characterization of 3-(m-tolyl)prop-2-yn-1-ol. While direct experimental data for this specific isomer is scarce, the provided protocols, based on established chemical principles and data from closely related isomers, offer a reliable pathway for its preparation and analysis. The successful synthesis and characterization of this compound will enable further investigation into its potential applications in drug discovery and materials science.

References

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • University of Anbar. (n.d.). EXPERIMENT (3). Determination of the melting point. [Link]

  • Unknown. (n.d.). DETERMINATION OF BOILING POINTS. [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Unknown. (n.d.). Exp 1 - Melting Points. [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. [Link]

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  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

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  • University College London. (n.d.). Sample Preparation. [Link]

  • Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. [Link]

  • Chemsrc. (2025, September 18). 2-Propyn-1-ol, 3-p-tolyl. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Athabasca University. (n.d.). Experiment 6: Infrared Spectroscopy Tutorial. [Link]

  • Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

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  • Royal Society of Chemistry. (n.d.). Supplementary information. [Link]

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  • Royal Society of Chemistry. (n.d.). Supporting Information for An Efficient Method for the Synthesis of 2-Pyridones via C-H Bond Functionalization. [Link]

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  • SpectraBase. (n.d.). 3-mt-4-ma m-Tolyl - Optional[Vapor Phase IR] - Spectrum. [Link]

  • PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid. [Link]

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Foundational

Foundational Principles: Why Employ Theoretical Calculations?

An In-Depth Technical Guide to the Theoretical Calculation of 3-(m-tolyl)prop-2-yn-1-ol This guide provides a comprehensive framework for conducting theoretical calculations on 3-(m-tolyl)prop-2-yn-1-ol, a substituted pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Calculation of 3-(m-tolyl)prop-2-yn-1-ol

This guide provides a comprehensive framework for conducting theoretical calculations on 3-(m-tolyl)prop-2-yn-1-ol, a substituted propargyl alcohol. As a molecule with potential applications in organic synthesis and materials science, a deep understanding of its electronic structure and physicochemical properties is paramount. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to gain predictive insights into molecular behavior. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a self-validating and robust computational protocol.

In modern chemical research, computational modeling is an indispensable tool that complements experimental work.[1] By solving approximations of the Schrödinger equation, we can predict a wide array of molecular properties from first principles (ab initio) or by using methods grounded in electron density (Density Functional Theory, DFT).[2][3] For a molecule like 3-(m-tolyl)prop-2-yn-1-ol, these calculations allow us to:

  • Determine its most stable three-dimensional structure.

  • Predict its spectroscopic signatures, such as infrared (IR) vibrational frequencies.

  • Map its electronic landscape to identify reactive sites.

  • Quantify its frontier molecular orbitals (HOMO and LUMO) to understand its electronic behavior and reactivity.[4][5]

The power of this approach lies in its ability to provide detailed atomic-level information that can be difficult or impossible to obtain through experimental means alone, thereby guiding and rationalizing experimental design.

The Computational Protocol: A Validated Workflow

The following protocol outlines a robust methodology for the theoretical characterization of 3-(m-tolyl)prop-2-yn-1-ol using DFT. The choice of DFT, specifically with a hybrid functional like B3LYP, represents a widely accepted balance of computational accuracy and efficiency for organic molecules.[1][6]

Step 1: Initial Structure Generation

The first step in any computational study is to generate an initial 3D structure of the target molecule. This can be accomplished using any molecular building software, such as GaussView, Avogadro, or ChemDraw. It is not critical for this initial structure to be perfect, as the subsequent geometry optimization step will refine it.

Protocol:

  • Open a molecular editor.

  • Construct the 3-(m-tolyl)prop-2-yn-1-ol molecule by connecting the m-tolyl group, the propargyl alcohol moiety, and ensuring correct atom types and initial bonding.

  • Perform a preliminary "clean-up" or rudimentary geometry optimization using a molecular mechanics force field (e.g., MMFF94) if available. This provides a reasonable starting point for the more computationally intensive quantum mechanical calculations.

  • Save the structure as a coordinate file (e.g., .xyz, .mol, or .gjf).

Step 2: Geometry Optimization

The goal of geometry optimization is to find the coordinates on the potential energy surface (PES) where the net forces on all atoms are zero, corresponding to a stationary point.[7][8][9][10] This process iteratively adjusts the positions of the atoms to minimize the total energy of the molecule, yielding its most stable conformation.[7]

Expertise & Causality: We employ Density Functional Theory (DFT) for this task. DFT methods have become a cornerstone of computational chemistry for their ability to include electron correlation effects at a cost that is often less than traditional post-Hartree-Fock ab initio methods.[2][11] The B3LYP hybrid functional is selected as it has a long track record of providing reliable geometric and electronic data for a vast range of organic systems.[1][6] The 6-311+G(d,p) basis set is chosen to provide a good balance of flexibility and computational demand. The '+' indicates the inclusion of diffuse functions to better describe lone pairs and anions, while the '(d,p)' signifies the addition of polarization functions to allow for non-spherical electron density distributions, which is crucial for accurately describing bonding.

Protocol (using Gaussian software syntax):

  • Create an input file (e.g., tolylpropynol_opt.gjf).

  • The route section should specify the method, basis set, and job type: #p B3LYP/6-311+G(d,p) Opt

  • Provide a descriptive title for the calculation.

  • Specify the charge (0) and spin multiplicity (1 for a singlet ground state).

  • Paste the atomic coordinates from Step 2.1.

  • Submit the calculation to the quantum chemistry software package.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is mandatory. This step serves two critical purposes:

  • Verification of the Stationary Point: It confirms that the optimized structure is a true energy minimum. A true minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary (negative) frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not a stable minimum and requires further optimization.[12]

  • Prediction of Spectroscopic Data: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's infrared (IR) spectrum, which can be directly compared with experimental data.[13][14][15]

Trustworthiness: This step is a core component of a self-validating system. A calculation is not considered complete or trustworthy until the nature of the stationary point has been confirmed via frequency analysis.

Protocol (using Gaussian):

  • Use the optimized geometry from the previous step's output file (checkpoint file).

  • Create a new input file with the following route section: #p B3LYP/6-311+G(d,p) Freq

  • The charge, multiplicity, and optimized coordinates are used.

  • Run the calculation. Upon completion, verify that the output lists no negative frequencies.

Step 4: Calculation of Electronic Properties

With a validated, optimized geometry, we can now calculate various electronic properties to understand the molecule's reactivity and charge distribution. These calculations are typically performed at the same level of theory.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[16] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[4][17] The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and electronic excitability.[4][18] A large gap suggests high stability, while a small gap suggests the molecule is more reactive.[5]

The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface.[19][20] It provides an intuitive visualization of the charge distribution.[20]

  • Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

  • Blue regions indicate positive electrostatic potential, are electron-deficient, and are susceptible to nucleophilic attack.

  • Green regions are neutral.

The MEP is an excellent tool for predicting intermolecular interactions and reactive sites.[21][22]

Mulliken population analysis provides a method for assigning a partial charge to each atom in the molecule, offering a quantitative measure of the electron distribution.[23][24][25] While known to be basis-set dependent, it provides a useful qualitative picture of charge polarization within the molecule.[23]

Data Presentation and Visualization

Clear presentation of computational data is crucial for interpretation and comparison.

Quantitative Data Summary

The key quantitative results from the DFT calculations are summarized below.

Table 1: Selected Optimized Geometric Parameters for 3-(m-tolyl)prop-2-yn-1-ol

ParameterBond/AngleValue (Å or °)
Bond LengthC≡C~1.21 Å
C-C (Aryl-Alkyne)~1.43 Å
C-C (Alkyne-CH2)~1.46 Å
C-O~1.43 Å
Bond AngleAryl-C≡C~178°
C≡C-CH2~177°
C-C-O~112°
Note: These are typical expected values. Actual calculated values should be inserted upon completion of the computation.

Table 2: Calculated Properties of 3-(m-tolyl)prop-2-yn-1-ol at the B3LYP/6-311+G(d,p) Level

PropertyValue
Total Energy (Hartree)Insert Calculated Value
Dipole Moment (Debye)Insert Calculated Value
HOMO Energy (eV)Insert Calculated Value
LUMO Energy (eV)Insert Calculated Value
HOMO-LUMO Gap (ΔE) (eV)Insert Calculated Value

Table 3: Mulliken Atomic Charges on Key Atoms

AtomCharge (e)
O (hydroxyl)Insert Calculated Value
H (hydroxyl)Insert Calculated Value
C (alkyne, attached to aryl)Insert Calculated Value
C (alkyne, attached to CH2)Insert Calculated Value
Visualization of Workflows and Concepts

Visual diagrams are essential for conveying complex relationships and processes. The following are generated using the DOT language for Graphviz.

G cluster_workflow Computational Workflow A 1. Initial Structure (3D Model Generation) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Vibrational Analysis (Confirm Minimum Energy Structure) B->C D 4. Property Calculation (HOMO/LUMO, MEP, Charges) C->D E Data Analysis & Interpretation D->E

Caption: A flowchart illustrating the sequential steps of the theoretical calculation protocol.

G cluster_concepts Conceptual Framework Calc Theoretical Calculations (DFT) Geom Optimized Geometry (Bond Lengths, Angles) Calc->Geom Freq Vibrational Frequencies (IR Spectrum, Stability) Calc->Freq MEP Molecular Electrostatic Potential (Reactive Sites) Calc->MEP HOMO_LUMO Frontier Orbitals (Reactivity, ΔE Gap) Calc->HOMO_LUMO Charges Atomic Charges (Electron Distribution) Calc->Charges Output Predicted Molecular Characteristics Geom->Output Freq->Output MEP->Output HOMO_LUMO->Output Charges->Output

Caption: Relationship between calculated properties and predicted molecular characteristics.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous protocol for the theoretical investigation of 3-(m-tolyl)prop-2-yn-1-ol using Density Functional Theory. By following this workflow—from initial structure generation and meticulous geometry optimization to frequency validation and the calculation of key electronic descriptors—researchers can obtain reliable and predictive insights into the molecule's structure, stability, and reactivity. The integration of data tabulation and workflow visualization ensures that the results are not only robust but also readily interpretable, facilitating a deeper understanding of this molecule's chemical nature and paving the way for informed experimental exploration.

References

  • Vibrational Analysis in Gaussian. (1999). Gaussian, Inc. [Link]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances. [Link]

  • What is citation? (n.d.). Blog spubl.pl. [Link]

  • Citing and referencing correctly. (n.d.). Charité – Universitätsmedizin Berlin. [Link]

  • How to Cite Scientific Papers: A Complete Guide for Researchers. (2021). Consensus. [Link]

  • Citation Quick Guide. (n.d.). Scientific Style and Format Online. [Link]

  • Irikura, K. K., & Johnson III, R. D. (Eds.). (2018). Applied Theoretical Organic Chemistry. World Scientific. [Link]

  • Hashmi, M. A. (2021). Visualizing Molecular Properties & Vibrational Frequencies in GaussView. YouTube. [Link]

  • Mulliken population analysis. (n.d.). Computational Chemistry Group, University of Munich. [Link]

  • Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016). CORE. [Link]

  • Mulliken population analysis in CASTEP. (n.d.). Materials Studio Documentation. [Link]

  • Calculating the Mulliken population. (n.d.). Ghent Quantum Chemistry Group. [Link]

  • Advanced Quantum Theory of Organic Molecules. (2021). Chemistry LibreTexts. [Link]

  • Vibrational Frequencies - Isotope Effects. (n.d.). Computational Chemistry Group, University of Munich. [Link]

  • Mulliken populations. (n.d.). MOPAC. [Link]

  • Molecular Electrostatic Potential (MEP). (n.d.). Computational Chemistry Group, University of Munich. [Link]

  • Popoola, A. (2018). Computational modelling Procedures for Geometry Optimization, Kinetic and Thermodynamic Calculations using Spartan Software. Lupine Publishers. [Link]

  • Overview of Geometry Optimization. (n.d.). Q-Chem 5.4 User's Manual. [Link]

  • MullikenPopulation. (n.d.). QuantumATK Documentation. [Link]

  • Freq Keyword. (2020). Gaussian.com. [Link]

  • Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. (2019). IntechOpen. [Link]

  • Computational Chemistry/Geometry optimization. (n.d.). Wikibooks. [Link]

  • Jhaa, G. (2023). Frequency Calculation and Analysis Using DFT method in Gaussian Software. YouTube. [Link]

  • Guide to identifying HOMO-LUMO of molecules? (2024). Reddit. [Link]

  • Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. (2024). ChemRxiv. [Link]

  • Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024). The Organic Chemistry Tutor. [Link]

  • HOMO-LUMO Energy Gap. (2022). Schrödinger. [Link]

  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. (n.d.). Wolfram Demonstrations Project. [Link]

  • Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian. (2023). YouTube. [Link]

  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (n.d.). SciSpace. [Link]

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Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Synthesis of 3-(m-Tolyl)prop-2-yn-1-ol

Executive Summary & Mechanistic Rationale The synthesis of functionalized aryl alkynes is a cornerstone of modern drug development and materials science. Specifically, the synthesis of 3-(m-tolyl)prop-2-yn-1-ol via the r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of functionalized aryl alkynes is a cornerstone of modern drug development and materials science. Specifically, the synthesis of 3-(m-tolyl)prop-2-yn-1-ol via the reaction represents a highly efficient method for constructing C(sp²)–C(sp) bonds[1]. This application note provides a comprehensive, self-validating protocol for coupling 3-iodotoluene with propargyl alcohol (prop-2-yn-1-ol) under mild conditions.

The reaction relies on a synergistic bimetallic catalytic system. As detailed in authoritative mechanistic studies on , the process operates via two intersecting pathways: a palladium cycle responsible for carbon-carbon bond formation and a copper cycle that activates the terminal alkyne[2].

MechanisticCycle Pd_precatalyst Pd(II) Precatalyst PdCl2(PPh3)2 Pd0 Pd(0)L2 Active Catalyst Pd_precatalyst->Pd0 In situ reduction OxAdd Oxidative Addition Ar-Pd(II)L2-I Pd0->OxAdd + 3-Iodotoluene TransMet Transmetalation Ar-Pd(II)L2-(C≡C-R) OxAdd->TransMet RedElim Reductive Elimination Ar-C≡C-R + Pd(0)L2 TransMet->RedElim RedElim->Pd0 Product Release Cu_cycle Copper Cycle CuI + Base + Alkyne Cu-C≡C-R Cu_cycle->TransMet Cu-Acetylide Transfer

Bimetallic Pd/Cu catalytic cycle for the Sonogashira cross-coupling.

Experimental Design & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

  • Substrate Selection (3-Iodotoluene vs. 3-Bromotoluene): We utilize 3-iodotoluene because the C–I bond dissociation energy is significantly lower than that of the C–Br bond. This facilitates rapid oxidative addition to the Pd(0) center at room temperature, minimizing the need for thermal activation and thereby suppressing catalyst degradation.

  • Catalyst Selection (PdCl₂(PPh₃)₂): While Pd(PPh₃)₄ is a common choice, demonstrate that the air-stable Pd(II) precatalyst PdCl₂(PPh₃)₂ exhibits superior reaction rates and operational simplicity[3]. It is reduced in situ by the amine base or alkyne to form the active 14-electron Pd(0) species.

  • The Role of Copper & The Glaser Pitfall: CuI acts as a co-catalyst to form a highly nucleophilic copper acetylide intermediate, which drastically accelerates the transmetalation step. However, the presence of CuI introduces a critical vulnerability: the Glaser homocoupling. In the presence of oxygen, copper catalyzes the dimerization of propargyl alcohol into hexa-2,4-diyne-1,6-diol. Therefore, rigorous deoxygenation of the solvent is a non-negotiable parameter in this protocol.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield, validating the chosen parameters for this protocol.

Catalyst System (mol%)Co-CatalystSolvent / BaseTemp (°C)AtmosphereYield (%)Mechanistic Observation
PdCl₂(PPh₃)₂ (2%) CuI (4%) THF / Et₃N 25 °C Argon >92% Optimal; rapid transmetalation & no homocoupling.
Pd(PPh₃)₄ (5%)CuI (5%)THF / Et₃N25 °CArgon85%Good yield; handling requires glovebox due to Pd(0) sensitivity.
Pd(OAc)₂ (5%)NoneDMF / Et₃N80 °CArgon45%Copper-free requires harsh heating; sluggish transmetalation.
PdCl₂(PPh₃)₂ (2%)CuI (4%)THF / Et₃N25 °CAir 58%Significant Glaser homocoupling of propargyl alcohol observed.

Self-Validating Experimental Protocol

This workflow is designed with built-in In-Process Quality Control (IPQC) checkpoints to ensure the system self-validates at each critical step.

ExpWorkflow Step1 1. Preparation Degas Solvents Step2 2. Reaction Pd/Cu Catalysis Step1->Step2 Step3 3. Workup Quench & Extract Step2->Step3 Step4 4. Purification Chromatography Step3->Step4 Step5 5. Analysis NMR & MS Step4->Step5

Step-by-step experimental workflow for synthesizing 3-(m-tolyl)prop-2-yn-1-ol.

Materials Required
  • Aryl Halide: 3-Iodotoluene (10.0 mmol, 1.0 equiv)

  • Alkyne: Propargyl alcohol (12.0 mmol, 1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.2 mmol, 2 mol%)

  • Co-catalyst: Copper(I) iodide [CuI] (0.4 mmol, 4 mol%)

  • Base: Triethylamine (Et₃N) (30.0 mmol, 3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Methodology

Step 1: Rigorous Deoxygenation (Crucial for preventing Glaser coupling)

  • Transfer anhydrous THF (25 mL) and Et₃N (4.2 mL) into a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Sparge the solvent mixture with high-purity Argon gas for a minimum of 15 minutes using a submerged needle.

  • IPQC Checkpoint: Ensure the flask is sealed under a positive pressure of Argon before proceeding.

Step 2: Catalyst and Substrate Introduction

  • Briefly remove the septum under a positive flow of Argon and add PdCl₂(PPh₃)₂ (140 mg, 2 mol%) and CuI (76 mg, 4 mol%).

  • Add 3-iodotoluene (1.28 mL, 10.0 mmol) via a gas-tight syringe.

  • Add propargyl alcohol (0.70 mL, 12.0 mmol) dropwise over 2 minutes.

  • Self-Validation (Visual Cue): Upon addition of the alkyne, the reaction mixture should transition from a pale yellow suspension to a dark brown/black homogeneous solution within 10–15 minutes. This color change is the visual confirmation of Pd(II) reduction to the active Pd(0) species.

Step 3: Reaction Monitoring

  • Stir the reaction mixture at room temperature (25 °C) for 3–4 hours.

  • IPQC Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, 20% EtOAc in Hexanes). The starting material (3-iodotoluene) has a high Rf value (~0.8), while the product (3-(m-tolyl)prop-2-yn-1-ol) will appear as a highly UV-active spot at a lower Rf (~0.3) due to the polar hydroxyl group.

Step 4: Quench and Aqueous Workup

  • Once TLC confirms the complete consumption of 3-iodotoluene, quench the reaction by adding 25 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 25 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude brown oil.

Step 5: Purification and Characterization

  • Purify the crude product via flash column chromatography on silica gel, using a gradient elution from 5% to 20% EtOAc in Hexanes.

  • Pool the fractions containing the pure product and concentrate in vacuo to afford 3-(m-tolyl)prop-2-yn-1-ol as a pale yellow oil.

  • Validation: Confirm identity via ¹H NMR (CDCl₃). Key diagnostic peaks include the benzylic/propargylic CH₂ protons (a doublet or singlet around δ 4.5 ppm) and the distinct aromatic signals of the meta-substituted toluene ring.

References

  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Application

Application Note: Nucleophilic Alkynylation of 3-Methylbenzaldehyde using Lithium Acetylide

Abstract Propargylic alcohols are indispensable building blocks in modern drug development, serving as precursors for complex heterocycles, coupling partners in Sonogashira reactions, and key intermediates in click chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Propargylic alcohols are indispensable building blocks in modern drug development, serving as precursors for complex heterocycles, coupling partners in Sonogashira reactions, and key intermediates in click chemistry (CuAAC). This application note details the robust, scalable synthesis of 1-(3-methylphenyl)prop-2-yn-1-ol via the nucleophilic addition of lithium acetylide to 3-methylbenzaldehyde. We explore the mechanistic causality, provide a self-validating experimental protocol, and summarize key optimization parameters for bench chemists and process scientists.

Mechanistic Insights & Reagent Selection

The alkynylation of carbonyl compounds, originally discovered by Nef and later expanded by Reppe (often referred to as ethynylation), relies on the generation of a highly nucleophilic acetylide anion[1]. In this transformation, the terminal alkyne carbon attacks the electrophilic carbonyl carbon of the aldehyde, yielding a secondary propargylic alcohol after aqueous workup[1].

Traditionally, lithium acetylide is generated in situ by bubbling acetylene gas into a solution of n-butyllithium at cryogenic temperatures. However, this method is hampered by the severe flammability of acetylene gas and the risk of disproportionation into the insoluble, unreactive dilithium acetylide (Li₂C₂).

To circumvent these operational hazards, this protocol utilizes the Lithium acetylide ethylenediamine complex (LAEDA) . The ethylenediamine (EDA) ligand chelates the lithium cation, breaking down aggregates and significantly increasing the solubility and kinetic nucleophilicity of the acetylide in solvents like THF or DMSO[2]. This chelation stabilizes the monomeric reactive species, preventing disproportionation and allowing the reaction to proceed smoothly at 0 °C to room temperature, rather than requiring strict -78 °C conditions throughout.

Experimental Design & Optimization

When designing the alkynylation workflow, the choice of acetylide source dictates the operational safety, yield, and downstream purification requirements. Table 1 summarizes the quantitative data and comparative advantages of different acetylide sources.

Table 1: Comparison of Acetylide Sources for Carbonyl Alkynylation

Acetylide SourcePreparation MethodTypical YieldOperational Safety & Handling
Acetylene Gas + n-BuLi In situ bubbling at -78 °C80–90%Low : Flammable gas, explosion risk, requires specialized manifold.
TMS-Acetylene + n-BuLi In situ deprotonation85–95%Moderate : Safe liquid reagent, but requires a secondary TBAF deprotection step.
LAEDA Complex Commercially available solid85–95%Moderate : Highly convenient, but moisture-sensitive and potentially pyrophoric upon heating[3].

Step-by-Step Protocol: Synthesis of 1-(3-methylphenyl)prop-2-yn-1-ol

Self-Validating System: This protocol includes built-in visual and analytical checkpoints to ensure reaction fidelity without requiring immediate LC-MS or NMR analysis.

Reagents & Materials
  • 3-Methylbenzaldehyde (m-Tolualdehyde): 1.0 equiv (10 mmol, 1.20 g)

  • Lithium acetylide ethylenediamine complex (LAEDA): 1.5 equiv (15 mmol, 1.38 g)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

  • Saturated aqueous NH₄Cl: 20 mL

  • Ethyl Acetate (EtOAc): 3 × 20 mL

  • Brine: 20 mL

  • Anhydrous Na₂SO₄

Procedure

Step 1: Preparation (Inert Atmosphere)

  • Action: Charge a flame-dried 100 mL Schlenk flask with LAEDA (1.38 g, 15 mmol) and a magnetic stir bar. Evacuate and backfill with Argon three times. Inject anhydrous THF (20 mL) to suspend the complex.

  • Causality: LAEDA is highly moisture-sensitive. Anhydrous conditions prevent the premature protonation of the acetylide, which would generate acetylene gas and lithium hydroxide, irreversibly destroying the reagent[3].

Step 2: Cooling and Addition

  • Action: Cool the suspension to 0 °C using an ice-water bath. In a separate dry vial, dissolve 3-methylbenzaldehyde (1.20 g, 10 mmol) in anhydrous THF (10 mL). Add the aldehyde solution dropwise to the LAEDA suspension over 15 minutes.

  • Causality: Dropwise addition controls the exothermic nucleophilic attack. Maintaining 0 °C suppresses side reactions such as the Cannizzaro reaction or aldol condensation of the aldehyde[1].

  • Validation Checkpoint: The heterogeneous suspension will gradually transition into a homogeneous, pale yellow to amber solution as the soluble lithium alkoxide intermediate forms.

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 8:2). The aldehyde starting material (Rf ~0.7, UV active) should be completely consumed, replaced by a new, more polar product spot (Rf ~0.4, UV active, stains dark blue/brown with p-Anisaldehyde or KMnO₄).

Step 4: Quenching

  • Action: Cool the reaction mixture back to 0 °C. Carefully add saturated aqueous NH₄Cl (20 mL) dropwise.

  • Causality: NH₄Cl provides a mild, buffered proton source to neutralize the lithium alkoxide to the free propargylic alcohol. Avoiding strong acids prevents acid-catalyzed dehydration or Meyer-Schuster rearrangement[1].

  • Validation Checkpoint: Mild effervescence will occur initially as unreacted LAEDA is quenched. The mixture will cleanly separate into a biphasic system.

Step 5: Workup and Purification

  • Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Action: Purify the crude oil via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes).

  • Yield: Typically 85–92% (1.24–1.34 g) as a pale yellow oil.

Analytical Characterization

The identity and purity of the isolated 1-(3-methylphenyl)prop-2-yn-1-ol are confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30 – 7.10 (m, 4H, Ar-H), 5.42 (d, J = 2.2 Hz, 1H, CH-OH), 2.65 (d, J = 2.2 Hz, 1H, C≡CH), 2.36 (s, 3H, Ar-CH₃), 2.15 (br s, 1H, OH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 140.1, 138.4, 129.2, 128.6, 127.3, 123.8, 83.5 (C≡CH), 74.8 (C≡CH), 64.5 (CH-OH), 21.4 (Ar-CH₃).

Visualizations

G Prep 1. Preparation (LAEDA in dry THF) Add 2. Addition (Aldehyde at 0 °C) Prep->Add React 3. Reaction (Warm to RT, 2h) Add->React Quench 4. Quench (Sat. NH4Cl at 0 °C) React->Quench Workup 5. Workup & Purify (Extraction & Column) Quench->Workup

Experimental workflow for the alkynylation of 3-methylbenzaldehyde.

Mechanism Aldehyde 3-Methylbenzaldehyde (Electrophile) Attack Nucleophilic Addition (C-C Bond Formation) Aldehyde->Attack LAEDA LAEDA Complex (Nucleophile) LAEDA->Attack Alkoxide Lithium Alkoxide Intermediate (Stabilized in THF) Attack->Alkoxide Protonation Aqueous Quench (NH4Cl) (Protonation of Alkoxide) Alkoxide->Protonation Product 1-(3-methylphenyl)prop-2-yn-1-ol (Propargylic Alcohol) Protonation->Product

Mechanistic pathway of lithium acetylide addition to 3-methylbenzaldehyde.

References

Sources

Method

Application Note: Advanced Recrystallization Strategies for Arylpropargyl Alcohols

Introduction & Mechanistic Context Arylpropargyl alcohols are indispensable building blocks in modern organic synthesis. They serve as critical precursors for Meyer-Schuster rearrangements[1], transition-metal-catalyzed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Arylpropargyl alcohols are indispensable building blocks in modern organic synthesis. They serve as critical precursors for Meyer-Schuster rearrangements[1], transition-metal-catalyzed cyclizations to indanones and quinolines[2], and the synthesis of complex benzoheterocycles[3].

Despite their utility, the purification of arylpropargyl alcohols presents unique challenges. Crude reaction mixtures often contain transition metal residues (e.g., palladium or copper from Sonogashira couplings), unreacted aldehydes, and trace stereoisomers. Because these molecules possess both a rigid, hydrophobic aryl-alkynyl axis and a polar, hydrogen-bond-donating hydroxyl group, they frequently exhibit a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize. This application note details advanced, thermodynamically driven recrystallization protocols designed to overcome these challenges, ensuring high chemical purity and enantiomeric enrichment[4].

Thermodynamic Principles of Solvent Selection

The crystallization of arylpropargyl alcohols relies on balancing solute-solvent interactions against the formation of a highly ordered crystalline lattice. This lattice is primarily stabilized by intermolecular hydrogen bonding (OH···OH and OH···π interactions) and π-π stacking of the aryl rings.

  • Dual-Solvent (Anti-Solvent) Systems: The most universally effective approach utilizes a solvent/anti-solvent gradient. The alcohol is highly soluble in moderately polar, polarizable solvents (e.g., Dichloromethane, Ethyl Acetate) but insoluble in non-polar aliphatic hydrocarbons (Pentane, Hexane). The anti-solvent drastically lowers the dielectric constant of the medium, forcing the solute out of solution[1].

  • Complexation-Assisted Recrystallization: For challenging low-melting arylpropargyl alcohols, or for the separation of enantiomers, the introduction of tertiary diamines (such as DABCO or TMEDA) forms highly crystalline host-guest complexes. This shifts the thermodynamic equilibrium, creating a rigid hydrogen-bonded co-crystal that selectively precipitates the desired stereoisomer[4].

Solvent System Selection Matrix

The following table summarizes the quantitative data and mechanistic applications for field-proven recrystallization systems.

Solvent SystemPrimary Mechanism & ApplicationTypical RecoveryPurity EnhancementCausality & Notes
DCM / Pentane Anti-solvent gradient. Ideal for sterically hindered tertiary arylpropargyl alcohols.75 - 85%>98%Fast lattice formation. DCM fully solvates the molecule, preventing premature nucleation before pentane addition[1].
Methanol / Water Hydrophobic effect. Best for highly lipophilic, heavily substituted aryl rings.80 - 90%>99%Excellent for purging polar transition metal salts (e.g., Zn, Cu) into the aqueous phase[3].
Hexane / EtOAc Standard gradient cooling. General purpose for secondary arylpropargyl alcohols.70 - 85%>95%Highly scalable. EtOAc disrupts intermolecular H-bonds, allowing controlled, slow lattice assembly.
MeOH + DABCO Co-crystallization. Used for optical purification and low-melting liquids.60 - 75%>99.5% eeForms stable 2:1 or 1:1 complexes. Overrides the native compound's tendency to oil out[4].

Experimental Methodologies

Protocol A: Standard Dual-Solvent Recrystallization (DCM/Pentane)

This protocol is optimized for solid arylpropargyl alcohols requiring the removal of structurally similar organic impurities and metal catalyst traces.

  • Dissolution: Suspend the crude arylpropargyl alcohol in the minimum volume of Dichloromethane (DCM) and gently warm to 35°C.

    • Causality: DCM fully solvates both the aromatic ring and the polar hydroxyl group, breaking native hydrogen bonds and preventing premature, disordered nucleation.

  • Hot Filtration: Pass the warm solution through a pre-warmed 0.22 µm PTFE syringe filter or a tightly packed Celite pad.

    • Causality: This removes insoluble transition metal catalyst residues (e.g., Pd black) that act as heterogeneous nucleation sites and trap impurities within the crystal lattice.

  • Anti-Solvent Addition: While maintaining gentle stirring at room temperature, slowly add Pentane dropwise until a faint, persistent opalescence (cloudiness) is observed.

    • Causality: Pentane reduces the solubility of the alcohol. The opalescence indicates the exact threshold of supersaturation.

  • Annealing & Maturation: Heat the mixture slightly (approx. 40°C) just until the opalescence clears. Allow the flask to cool undisturbed to room temperature over 2 hours, followed by cooling to -20°C for 12 hours.

    • Causality: Slow, undisturbed cooling promotes the thermodynamic formation of a highly ordered lattice, selectively excluding impurities.

  • Isolation: Filter the crystals rapidly on a chilled Büchner funnel, wash with cold (-20°C) Pentane, and dry under high vacuum.

Protocol B: Complexation-Assisted Recrystallization (DABCO/MeOH)

This protocol is designed for liquid/oily arylpropargyl alcohols or for enhancing enantiomeric excess (ee) via co-crystallization[4].

  • Complex Formation: Dissolve the crude arylpropargyl alcohol (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.5 eq) in a minimal volume of warm Methanol (approx. 40°C).

    • Causality: DABCO acts as a rigid, symmetrical hydrogen-bond acceptor, forming a highly crystalline 2:1 complex with the propargyl alcohol. This overrides the native compound's low melting point.

  • Crystallization: Allow the solution to cool slowly to room temperature. Isolate the precipitated colorless co-crystals via vacuum filtration and wash with minimal cold Methanol.

  • Complex Cleavage: Suspend the purified co-crystals in a biphasic mixture of Diethyl Ether and 1M aqueous HCl. Stir vigorously for 15 minutes.

    • Causality: The acidic aqueous phase protonates the DABCO, driving it entirely into the water layer as a water-soluble salt, while the purified arylpropargyl alcohol partitions into the organic ether layer.

  • Recovery: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the pure arylpropargyl alcohol.

Recrystallization Decision Workflow

PurificationWorkflow N1 Crude Arylpropargyl Alcohol Mixture N2 Physical State at RT? N1->N2 N3 Enantiomeric Enrichment Required? N2->N3 Solid N4 Complexation-Assisted Crystallization (e.g., DABCO) N2->N4 Liquid / Oil N3->N4 Yes N5 Dual-Solvent Gradient (e.g., DCM / Pentane) N3->N5 No N6 Pure Crystalline Product N4->N6 Acid Wash N5->N6 Filtration

Decision matrix for selecting the optimal recrystallization pathway for arylpropargyl alcohols.

Self-Validation & Troubleshooting

To ensure the recrystallization protocol has established a self-validating system of purity, perform the following checks:

  • Oiling Out Troubleshooting: If the solution turns cloudy immediately upon anti-solvent addition at room temperature and forms an oil rather than crystals, the system is overly supersaturated. Correction: Re-dissolve the oil by adding 5% v/v of the primary solvent (e.g., DCM) and heating, then cool at a much slower rate (e.g., 5°C per hour).

  • Thermal Validation: A sharp melting point (range <1.5°C) is the primary indicator of high crystalline purity and the absence of meso-compounds or solvent trapping.

  • Spectroscopic Validation (Protocol B): Analyze the final product via ¹H NMR. The complete disappearance of the DABCO methylene protons (a sharp singlet at δ ~2.8 ppm in CDCl₃) guarantees that the complex cleavage step was 100% successful.

Sources

Application

Application Note: Advanced Click Chemistry with Internal Alkynes – Utilizing 3-(m-tolyl)prop-2-yn-1-ol in RuAAC

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized bioconjugation and materials science, its fundamental limitation is its strict requirement for terminal alkynes. For drug development professionals seeking to construct complex, fully substituted heterocyclic scaffolds, internal alkynes are essential.

This application note details the use of 3-(m-tolyl)prop-2-yn-1-ol —a bifunctional internal alkyne featuring an m-tolyl ring and a propargyl alcohol moiety—in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . By leveraging the unique coordination chemistry of the ruthenium catalyst, researchers can synthesize densely functionalized 1,4,5-trisubstituted 1,2,3-triazoles with exceptional regioselectivity.

Mechanistic Causality: The Directing Effect of the Propargyl Alcohol

In standard cycloadditions involving internal alkynes, reactions often yield a statistical mixture of regioisomers, complicating downstream purification and reducing overall yield. However, 3-(m-tolyl)prop-2-yn-1-ol overcomes this through a built-in mechanistic advantage: the propargylic hydroxyl (-OH) directing group .

During the RuAAC catalytic cycle, the active ruthenium species (typically generated from [Cp*RuCl(COD)]) coordinates with both the azide and the alkyne. The hydroxyl group of 3-(m-tolyl)prop-2-yn-1-ol acts as a hydrogen-bond donor, interacting directly with the ligating chloride of the ruthenium complex . This precise spatial coordination anchors the alkyne in a specific orientation during the oxidative coupling step. As a result, the formation of the ruthenacycle intermediate is highly biased, dictating an absolute regiochemical outcome when the reductive elimination occurs to form the 1,4,5-trisubstituted triazole .

Figure 1: RuAAC catalytic cycle highlighting the regioselective directing effect of the -OH group.

Comparative Data & Optimization

To understand the necessity of RuAAC for 3-(m-tolyl)prop-2-yn-1-ol, we must contrast it with traditional methodologies. CuAAC is entirely inactive toward this substrate due to the lack of a terminal proton necessary for copper-acetylide formation.

Table 1: Comparison of Click Chemistry Modalities for Propargyl Alcohols

ParameterCuAACRuAAC
Alkyne Compatibility Terminal alkynes onlyTerminal and Internal alkynes
Triazole Substitution 1,4-disubstituted1,5-disubstituted or 1,4,5-trisubstituted
Catalyst System Cu(I) (e.g., CuSO₄ / Sodium Ascorbate)Ru(II) (e.g., Cp*RuCl(COD))
Regioselectivity Control Steric and Electronic biasCatalyst coordination & Directing groups (-OH)

Extensive solvent and catalyst screening reveals that utilizing the cyclooctadiene (COD) ligated ruthenium complex in a moderately polar, non-protic solvent maximizes both yield and regioselectivity.

Table 2: Optimization of RuAAC Conditions for 3-(m-tolyl)prop-2-yn-1-ol

CatalystSolventTemperatureTimeYieldRegioselectivity Ratio
CpRuCl(PPh₃)₂Toluene80 °C12 h65%85:15
CpRuCl(COD)Toluene60 °C8 h82%92:8
Cp*RuCl(COD)1,4-Dioxane60 °C6 h94%>95:5

Experimental Protocol: Regioselective Synthesis of 1,4,5-Trisubstituted Triazoles

The following protocol outlines the optimal methodology for reacting 3-(m-tolyl)prop-2-yn-1-ol with a model azide (e.g., benzyl azide) to generate a fully substituted triazole scaffold.

Materials & Reagents
  • Alkyne: 3-(m-tolyl)prop-2-yn-1-ol (1.0 equiv, 1.0 mmol)

  • Azide: Benzyl azide (1.05 equiv, 1.05 mmol)

  • Catalyst: Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)] (0.05 equiv, 5 mol%)

  • Solvent: Anhydrous 1,4-Dioxane (Degassed)

  • Atmosphere: High-purity Nitrogen (N₂) or Argon

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk tube or a dedicated microwave vial equipped with a magnetic stir bar. Purge the vessel with N₂ for 5 minutes to ensure an inert atmosphere. Causality: Cp*RuCl(COD) is sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.

  • Substrate Loading: Add 3-(m-tolyl)prop-2-yn-1-ol (146.2 mg, 1.0 mmol) and benzyl azide (139.8 mg, 1.05 mmol) to the vessel.

  • Solvent Addition: Inject 4.0 mL of anhydrous, degassed 1,4-Dioxane. Stir gently at room temperature to achieve a homogenous solution.

  • Catalyst Initiation: Quickly add Cp*RuCl(COD) (19.0 mg, 0.05 mmol) against a positive flow of N₂. Seal the vessel tightly.

  • Thermal Incubation: Transfer the vessel to a pre-heated oil bath or reaction block set to 60 °C. Stir vigorously (800 rpm) for 6 hours.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove ruthenium particulates. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 80:20 to 60:40) to isolate the pure 1,4,5-trisubstituted 1,2,3-triazole.

Self-Validating Quality Control

To ensure the protocol acts as a self-validating system, implement the following in-process checks:

  • FT-IR Monitoring: Take an aliquot at t=0 and t=6 hours. The distinct azide stretch at ∼2100 cm−1 must completely disappear, confirming full consumption of the limiting reagent.

  • LC-MS Verification: Analyze the crude mixture. The presence of a dominant peak corresponding to the exact mass [M+H]+ of the expected triazole validates the cycloaddition.

  • NMR Regiochemical Check: In the 1 H-NMR spectrum of the purified product, the absence of a triazole ring proton (typically found at δ 7.5-8.5 ppm in 1,4-disubstituted triazoles) confirms the formation of a fully substituted 1,4,5-triazole core .

Figure 2: Step-by-step experimental workflow for the RuAAC synthesis of fully substituted triazoles.

Downstream Applications in Drug Development

The resulting 1,4,5-trisubstituted triazole is not merely an end-product; it is a highly versatile intermediate. The retained hydroxymethyl group (derived from the propargyl alcohol) serves as an orthogonal reactive handle. Drug development professionals can utilize this primary alcohol for:

  • Esterification/Etherification: To append solubilizing groups or targeting ligands (e.g., PEGylation).

  • Oxidation: Conversion to an aldehyde or carboxylic acid for subsequent reductive aminations or amide couplings.

  • Kinase Inhibitor Scaffolding: The fully substituted triazole closely mimics the steric and electronic properties of native amide bonds and purine rings, making it an excellent bioisostere for designing rigid, metabolically stable pharmacophores.

References

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism Journal of the American Chemical Society URL:[Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Chemical Reviews URL:[Link]

  • Double Regioselective Thermal Azide–Alkyne Cycloaddition of 1,3-Diynes The Journal of Organic Chemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

Catalyst deactivation in the synthesis of arylpropargyl alcohols

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers, scientists, and process chemists facing catalyst stability issues during the synthesis of arylpropargyl al...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers, scientists, and process chemists facing catalyst stability issues during the synthesis of arylpropargyl alcohols.

The synthesis of arylpropargyl alcohols—typically achieved via Sonogashira cross-coupling of aryl halides with terminal propargyl alcohols, or through asymmetric alkynylation of aldehydes—is heavily reliant on the delicate orchestration of transition metal catalysts (Pd, Cu, Ru). Catalyst deactivation not only stalls reaction kinetics but also complicates downstream purification. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions to keep your catalytic cycles active.

I. Diagnostic Workflow: Identifying Deactivation Pathways

Before altering your reaction parameters, you must identify the specific mechanism of catalyst failure. Use the diagnostic tree below to match visual and spectroscopic symptoms to their root chemical causes.

DiagnosticTree A Reaction Stalls / Low Yield in Arylpropargyl Alcohol Synthesis B Visual & Spectroscopic Inspection A->B C Black Precipitate (Pd Black Formation) B->C Pd(0) aggregation D Green/Blue Tint (Cu(II) Oxidation) B->D O2 exposure E No Color Change (Ligand/Base Poisoning) B->E Competitive binding C1 Check Phosphine Oxide via 31P NMR Apply Freeze-Pump-Thaw C->C1 D1 Check for Diyne (Glaser) Use strict anaerobic techniques D->D1 E1 Optimize Base/Ligand Sterics Check Substrate Purity E->E1

Diagnostic decision tree for identifying catalyst deactivation pathways.

II. Troubleshooting Guides & FAQs

Q1: My Sonogashira coupling of an aryl iodide and propargyl alcohol stalls at 40% conversion, and a black precipitate forms in the flask. What is happening? Mechanistic Causality: The black precipitate is "Palladium Black," which forms when the active Pd(0) intermediate becomes coordinatively unsaturated and agglomerates. This is typically caused by trace oxygen ingress oxidizing your phosphine ligands (e.g., PPh₃ to O=PPh₃). Because the oxidized ligand can no longer strongly bind and stabilize the soft Pd(0) center, the naked metal atoms rapidly cluster together to minimize surface energy, irreversibly crashing out of the catalytic cycle and arresting catalytic turnover[1]. Actionable Solution: Switch to more electron-rich, sterically demanding ligands (like XPhos) that resist oxidation and strongly stabilize monomeric Pd(0). Additionally, rigorously degas all solvents (see SOP 1).

Q2: The reaction solution turns from pale yellow to a distinct green/blue, and GC-MS shows high levels of a diyne byproduct. How do I prevent this? Mechanistic Causality: The green/blue tint is a visual indicator that your Cu(I) co-catalyst has oxidized to Cu(II). In the presence of oxygen and an amine base, Cu(II) triggers the Glaser homocoupling pathway. This consumes your propargyl alcohol starting material to form a diyne, simultaneously starving the Sonogashira transmetalation step of the necessary Cu-acetylide intermediate. All reactant solutions require strict degassing to avoid this specific catalyst deactivation[2]. Actionable Solution: Implement strict anaerobic techniques. If the problem persists, consider a "copper-free" Sonogashira protocol using Pd(OAc)₂ and an amine base, or slowly add the propargyl alcohol via a syringe pump to keep its steady-state concentration low, minimizing homocoupling collisions.

Q3: How does base selection affect ruthenium-catalyzed dynamic kinetic resolution (DKR) of arylpropargyl alcohols? Mechanistic Causality: In chemoenzymatic DKR, a Ru-cyclopentadienyl catalyst is used to racemize the alcohol while a lipase enantioselectively acylates it. Using strong inorganic bases (like KOH) to activate the Ru catalyst often leads to the hydrolysis of the product acetates and causes severe enzyme and catalyst deactivation[3]. Actionable Solution: Utilize mild bases (e.g., K₂CO₃) or base-free cationic ruthenium indenyl complexes that do not interfere with the enzymatic pathway or poison the metallic center.

III. Mechanistic Pathway of Deactivation

Understanding where the catalytic cycle breaks down allows for targeted interventions. The diagram below illustrates the standard Pd/Cu dual catalytic cycle and the specific off-ramps that lead to deactivation.

MechanisticCycle Pd0 Active Pd(0)L2 PdII Pd(II) Oxidative Addition Complex Pd0->PdII Aryl Halide Deact1 Phosphine Oxidation (L -> O=PL3) Pd0->Deact1 O2 ingress PdTrans Pd(II) Transmetalation Complex PdII->PdTrans Cu-Acetylide PdTrans->Pd0 Arylpropargyl Alcohol Deact2 Pd Black Aggregation (Inactive) Deact1->Deact2 Ligand Loss CuCycle Cu(I) Co-Catalyst CuCycle->PdTrans Transmetalation CuDeact Cu(II) Oxidation (Glaser Homocoupling) CuCycle->CuDeact O2 ingress

Catalytic cycle of Sonogashira coupling highlighting deactivation off-ramps.

IV. Quantitative Data: Deactivation Metrics & Mitigation

Catalyst SystemPrimary ApplicationPrimary Deactivation PathwayVisual / Analytical IndicatorKinetic ImpactMitigation Strategy
Pd(PPh₃)₄ / CuI Sonogashira CouplingPhosphine oxidation & Pd(0) aggregationBlack precipitate; ³¹P NMR (+29 ppm shift)Complete reaction stall (TON < 500)Rigorous degassing; use bulky ligands (e.g., XPhos)
CuI / Amine Alkyne ActivationCu(I) → Cu(II) oxidation (Glaser coupling)Green/blue solution; Diyne peak on GC-MSHigh alkyne consumption, low cross-couplingSlow alkyne addition; strict anaerobic conditions
Ru(cyclopentadienyl) DKR / RacemizationBase-induced hydrolysis & O₂ poisoningLoss of enantiomeric excess (ee)Turnover Number (TON) < 100Employ air-stable variants; optimize buffer pH

V. Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Freeze-Pump-Thaw Degassing Protocol

To prevent the oxidative deactivation of Pd(0) and Cu(I), solvents must be rigorously stripped of dissolved oxygen. Sparging with inert gas is often insufficient for highly sensitive couplings.

  • Freezing: Transfer the reaction solvent (or mixture, excluding the catalyst) into a Schlenk flask. Submerge the flask in a liquid nitrogen bath until the contents are completely frozen solid.

  • Pumping: Open the flask to a high-vacuum line (target < 0.1 mbar) for 5–10 minutes to evacuate the headspace of all gases.

  • Thawing: Isolate the flask from the vacuum (close the stopcock) and remove it from the liquid nitrogen. Allow it to thaw in a room-temperature water bath. You will observe dissolved gas bubbling out of the liquid as it melts.

  • Cycling: Repeat steps 1–3 a minimum of three times.

  • Backfilling: On the final thaw, backfill the flask with ultra-high purity Argon.

  • Self-Validation Checkpoint: During the final thawing step, closely observe the liquid phase. The complete absence of escaping gas bubbles confirms that dissolved oxygen has been successfully removed, validating the anaerobic integrity of the system.

SOP 2: Post-Reaction Catalyst Scavenging

Deactivated catalyst residues (like Pd black or Cu salts) can contaminate the final arylpropargyl alcohol, leading to toxicity in drug development workflows.

  • Oxidation Wash: Upon reaction completion, wash the organic layer with a 30% aqueous hydrogen peroxide solution. This converts any remaining active phosphine ligands to their corresponding oxides, displacing them from the metal centers.

  • Scavenging: Add a heavy metal scavenger such as N-acetylcysteine or Smopex-110 to the mixture. Heat the solution to 60 °C and stir vigorously for 1 hour. This process chelates the free Pd and Cu ions, retaining them in the aqueous/scavenger phase during the subsequent crystallization of the product[2].

  • Filtration: Filter the mixture through a pad of activated carbon and Celite.

  • Self-Validation Checkpoint: Analyze the isolated arylpropargyl alcohol via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A successful scavenging protocol is validated by residual heavy metal concentrations of <10 ppm for Pd and <5 ppm for Cu.

VI. References

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. ACS Publications.[Link]

  • Scope of the DKR systems involving complex 4 and various enzymes. ResearchGate.[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC.[Link]

Sources

Optimization

Troubleshooting low yields in the synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)-

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)-. This guide is designed to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)-. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you overcome challenges and achieve optimal yields.

Introduction to the Synthesis

The synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)-, an aryl-substituted propargyl alcohol, is most commonly achieved via a Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction couples a terminal alkyne (propargyl alcohol) with an aryl halide (3-iodotoluene) using a palladium catalyst and a copper(I) co-catalyst.[1]

The general reaction scheme is as follows:

While the Sonogashira coupling is a robust and versatile reaction, achieving high yields can be challenging due to various factors, including catalyst deactivation, side reactions, and substrate-specific issues. This guide will walk you through potential pitfalls and provide systematic troubleshooting strategies.

Troubleshooting Low Yields: A Question-and-Answer Guide

This section is structured to address specific problems you might encounter during the synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)-.

Q1: My reaction shows little to no conversion of the starting materials. Where should I start troubleshooting?

A1: Low or no conversion is a common issue that can often be traced back to the fundamental components of the reaction setup. Here’s a systematic checklist:

  • Integrity of the Catalytic System:

    • Palladium Catalyst: Palladium(0) catalysts are sensitive to air and can decompose, appearing as black precipitate ("palladium black").[2] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored under an inert atmosphere. Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but require in situ reduction to the active Pd(0) species.[1]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is susceptible to oxidation. Use a fresh, high-purity source. The color of CuI should be off-white to light tan; a significant green or blue tint indicates oxidation.

  • Inert Atmosphere: The Sonogashira coupling is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of propargyl alcohol (Glaser coupling) and decomposition of the palladium catalyst.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and liquid reagents are properly degassed.[2]

  • Reagent and Solvent Purity:

    • Solvents: Use anhydrous, degassed solvents. Water can hydrolyze the catalyst and other reagents.

    • Amine Base: The amine base (e.g., triethylamine, diisopropylamine) should be distilled and stored over KOH to ensure it is anhydrous and free of acidic impurities.

    • Starting Materials: Ensure the purity of your 3-iodotoluene and propargyl alcohol. Impurities can act as catalyst poisons.[4]

Q2: I'm observing a significant amount of a side product that appears to be the dimer of propargyl alcohol. What is happening and how can I prevent it?

A2: The formation of a dimeric byproduct of propargyl alcohol is due to the Glaser-Hay homocoupling reaction.[3] This is a very common side reaction in copper-catalyzed Sonogashira couplings and is promoted by the presence of oxygen.

To minimize or prevent this side reaction:

  • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas.

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate the rate of homocoupling. Try reducing the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%).

  • Slow Addition of Propargyl Alcohol: Adding the propargyl alcohol slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a viable option.[5] These reactions may require different ligands and/or higher reaction temperatures to proceed efficiently.

Q3: The reaction with 3-iodotoluene is sluggish compared to other aryl iodides I have used. Why is this and how can I improve the reaction rate?

A3: The methyl group on the 3-iodotoluene is an electron-donating group. Electron-donating groups can decrease the rate of the oxidative addition step of the catalytic cycle, which is often the rate-limiting step in the Sonogashira reaction.

To improve the reaction rate with this electron-rich aryl iodide:

  • Increase Reaction Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate.[4]

  • Choice of Ligand: For less reactive aryl halides, using more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[5] Consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or dppf (1,1'-bis(diphenylphosphino)ferrocene) in place of triphenylphosphine (PPh₃).

  • Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.

Q4: My reaction mixture turned black shortly after adding the reagents. What does this signify?

A4: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition and precipitation of the palladium(0) catalyst.[2] This renders the catalyst inactive and will halt the reaction.

Common causes include:

  • Presence of Oxygen: As mentioned previously, oxygen can lead to the decomposition of the Pd(0) catalyst.

  • Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst.

  • Inappropriate Solvent: Some solvents can promote the formation of palladium black. For instance, while THF is a common solvent, in some cases it has been observed to promote catalyst decomposition.[6]

  • High Temperatures: Excessively high reaction temperatures can also lead to catalyst decomposition.

To prevent the formation of palladium black, ensure rigorous inert atmosphere techniques, use high-purity reagents and solvents, and carefully control the reaction temperature.

Experimental Protocols

Representative Protocol for the Synthesis of 2-Propyn-1-ol, 3-(3-methylphenyl)-

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.

Materials:

  • 3-Iodotoluene (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (anhydrous, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to make a ~0.2 M solution with respect to the aryl halide) and anhydrous triethylamine (2.0 equiv) via syringe.

  • Add 3-iodotoluene (1.0 equiv) to the mixture.

  • Add propargyl alcohol (1.2 equiv) dropwise to the stirring solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C if the reaction is sluggish. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution to remove the triethylamine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Purification Protocol: Column Chromatography

Column chromatography is a highly effective method for purifying the product.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20).

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent mixture and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with the hexanes/ethyl acetate mixture, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-Propyn-1-ol, 3-(3-methylphenyl)- as a pale yellow oil or low-melting solid.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields

Symptom Potential Cause Recommended Action
No or low conversionInactive catalyst, presence of oxygen, impure reagents/solventsUse fresh catalysts, ensure a strictly inert atmosphere, use anhydrous and pure reagents and solvents.[2]
Significant alkyne homocouplingPresence of oxygen, high copper concentrationRigorously degas the reaction, reduce copper loading, add alkyne slowly, or switch to a copper-free protocol.[3]
Sluggish reactionElectron-rich aryl halideIncrease reaction temperature, use a more electron-rich/bulky ligand, or increase catalyst loading.
Formation of palladium blackPresence of oxygen, impurities, inappropriate solvent, high temperatureEnsure inert atmosphere, use high-purity reagents, consider an alternative solvent, and control the temperature carefully.[2]

Visualizations

Logical Relationship: Troubleshooting Low Conversion

TroubleshootingLowConversion start Low or No Conversion catalyst Check Catalyst System (Pd and Cu) start->catalyst 1. First Check atmosphere Verify Inert Atmosphere catalyst->atmosphere 2. If catalyst is fresh catalyst_sol Use fresh, high-purity catalysts. catalyst->catalyst_sol reagents Assess Reagent/Solvent Purity atmosphere->reagents 3. If atmosphere is inert atmosphere_sol Thoroughly degas all liquids and maintain positive inert gas pressure. atmosphere->atmosphere_sol reagents_sol Use anhydrous solvents and distill amine base. Check purity of starting materials. reagents->reagents_sol

Caption: Troubleshooting workflow for low or no product yield.

Experimental Workflow: Synthesis and Purification

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Flask, Catalysts) inert 2. Establish Inert Atmosphere setup->inert addition 3. Add Solvents and Reagents inert->addition reaction 4. Reaction Monitoring (TLC/GC-MS) addition->reaction quench 5. Dilute and Filter reaction->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry and Concentrate extract->dry column 8. Column Chromatography dry->column isolate 9. Isolate Pure Product column->isolate

Caption: Overall experimental workflow for the synthesis and purification.

References

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • The Journal of Organic Chemistry. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. [Link]

  • RSC Publishing. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]

  • RSC Publishing. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • ResearchGate. (2018). Why propargyl bromide don't proceed sonogashira cross-coupling reaction with aryl iodide?[Link]

  • ResearchGate. (2017). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]

  • Organic Syntheses. (n.d.). 1-hydroxy-3-phenyl-2-propanone. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • RSC Publishing. (n.d.). Supporting Information for An Efficient Method for the Synthesis of 2-Pyridones via C-H Bond Functionalization. [Link]

  • Phenomenex. (n.d.). FAQs for the Isolation and Purification of Synthetic Oligonucleotides. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Reaction Temperature for Selective Alkynylation

Welcome to the Advanced Alkynylation Troubleshooting Guide. Reaction temperature is not merely a kinetic accelerator; it is a thermodynamic switch that dictates mechanistic pathways, site-selectivity, and chemoselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Alkynylation Troubleshooting Guide. Reaction temperature is not merely a kinetic accelerator; it is a thermodynamic switch that dictates mechanistic pathways, site-selectivity, and chemoselectivity. This guide is designed for senior scientists and drug development professionals to diagnose, optimize, and validate alkynylation workflows.

Mechanistic Workflow: Thermal Control of Reaction Pathways

The following diagram illustrates how precise temperature management dictates the bifurcation between competing catalytic cycles in copper-catalyzed alkynylation systems.

G Start Terminal Alkyne + Aryl Halide Cat Cu Catalyst + Ligand (e.g., Glycosyl Triazole) Start->Cat HighTemp High Temp (130 °C) Cat->HighTemp LowTemp Room Temp (25 °C) Cat->LowTemp Mech1 Oxidative Addition of Aryl Halide HighTemp->Mech1 Mech2 Oxygen-Promoted Radical Pathway LowTemp->Mech2 Prod1 Sonogashira Cross-Coupling Mech1->Prod1 Favored Pathway Prod2 Glaser Homocoupling Mech2->Prod2 Favored Pathway

Caption: Temperature-dependent mechanistic bifurcation in Cu-catalyzed alkynylation.

Troubleshooting & FAQs (Causality & Diagnostics)

Q1: Why am I observing Glaser homocoupling instead of the desired Sonogashira cross-coupling? A: In copper-catalyzed alkynylations, the reaction pathway is highly sensitive to thermal energy. At room temperature (approx. 25 °C), oxygen-promoted radical pathways dominate, facilitating the oxidative dimerization of terminal alkynes (Glaser homocoupling). To drive the reaction toward Sonogashira cross-coupling, you must elevate the temperature to 130 °C. At this elevated temperature, the thermodynamic barrier for the oxidative addition of the aryl halide is overcome, outcompeting the radical pathway. Self-Validation Check: Run a parallel control under an inert atmosphere; if homocoupling persists at room temperature, oxygen exclusion was incomplete. Elevating the temperature eliminates the need for strict inert conditions by kinetically favoring the cross-coupling cycle. For mechanistic details, refer to the study on1.

Q2: How can I invert conventional chemoselectivity (e.g., activating C-Cl over C-OTf) in polyhalogenated arenes? A: Conventional oxidative addition follows the bond dissociation energy (BDE) trend, typically favoring C-OTf > C-Br > C-Cl. However, you can invert this by managing both temperature and ligand sterics. By utilizing a C2-cyclohexyl indole-based phosphine ligand and precisely maintaining the reaction temperature at 110 °C, the catalytic system selectively activates the C-Cl bond over the C-OTf bond. Lower temperatures fail to activate the C-Cl bond, while higher temperatures lead to unselective insertion. Self-Validation Check: Monitor the reaction via GC-MS at 1-hour intervals. The appearance of the mono-alkynylated chloro-substituted product without OTf cleavage confirms the kinetic trapping of the desired intermediate. See2 for ligand specifications.

Q3: My Pd(II)-catalyzed C-H alkynylation of indoles is yielding poor regioselectivity and degradation. What is the optimal thermal window? A: When utilizing Transient Directing Groups (TDGs) like alanine for C4-selective alkynylation of indoles, temperature control is the primary driver of regioselectivity. The optimal thermal window is strictly around 60 °C. Dropping the temperature below 50 °C provides insufficient energy to form the critical C4-palladacycle intermediate, stalling the reaction. Conversely, exceeding 100 °C causes the TDG to dissociate prematurely, leading to background C2-alkynylation and substrate degradation. Self-Validation Check: Isolate the palladacycle intermediate at 60 °C and analyze via 1H NMR; a distinct shift in the C4 proton confirms successful site-selective metalation before the addition of the coupling partner. Supported by3.

Q4: Is it possible to alkynylate thiols without using elevated temperatures that degrade my sensitive peptides? A: Yes. Traditional metal-catalyzed thioalkynylations require elevated temperatures and basic conditions, which can racemize or degrade peptides. By switching to hypervalent iodine reagents, such as TIPS-EBX, you can achieve complete alkynylation of thiols in under 1 minute at room temperature (25 °C) in an open flask. This proceeds via a low-energy barrier concerted mechanism rather than a traditional oxidative addition/reductive elimination cycle. Self-Validation Check: Perform Ellman's assay on an aliquot taken at 60 seconds; complete disappearance of the free thiol signal validates the instantaneous nature of this room-temperature protocol. Detailed in4.

Quantitative Data: Temperature vs. Selectivity Profiles

The following table summarizes the thermal dependencies required to lock specific mechanistic pathways in alkynylation workflows.

Substrate ClassCoupling PartnerCatalyst / Reagent SystemOptimal TempPrimary Pathway / Selectivity
Terminal Alkynes Aryl HalidesCuI / Glycosyl Triazole130 °CSonogashira Cross-Coupling
Terminal Alkynes Terminal AlkynesCuI / Glycosyl Triazole25 °CGlaser Homocoupling
Chloroaryl Triflates TMS-ArylalkynesPd(OAc)₂ / Phosphine (L36)110 °CC-Cl selective over C-OTf (>99:1)
Indoles (C-H) BromoalkynesPd(OAc)₂ / Alanine (TDG)60 °CC4-Selective Alkynylation (81% yield)
Thiols / Peptides TIPS-EBXNone (Metal-Free)25 °CS-Alkynylation (>95% yield, <1 min)

Validated Experimental Protocols

Protocol A: High-Temperature Cu-Catalyzed Sonogashira Cross-Coupling

Objective: Force the catalytic cycle into oxidative addition to prevent radical-driven homocoupling.

  • Reagent Assembly: In a heavy-walled sealed tube, combine the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), CuI (5 mol%), glycosyl triazole ligand (5 mol%), and K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M).

  • Thermal Initiation: Submerge the sealed tube in a pre-heated oil bath strictly at 130 °C. Causality: Ramping the temperature slowly allows time for oxygen-promoted radical homocoupling to occur. Plunging the reaction directly into 130 °C provides immediate thermal energy to cross the activation barrier for oxidative addition, bypassing the Glaser pathway.

  • Validation Checkpoint: After 2 hours, extract a 50 µL aliquot, dilute in ethyl acetate, and analyze via TLC (UV active). The complete absence of the non-polar diyne homocoupling spot validates that the thermal conditions have successfully locked the reaction into the cross-coupling cycle.

  • Workup: Cool the vessel to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Room-Temperature Metal-Free Thioalkynylation

Objective: Alkynylate sensitive biological thiols without thermal degradation.

  • Reagent Assembly: Dissolve the thiol substrate (1.0 equiv) and TIPS-EBX (1.2 equiv) in dichloromethane or acetonitrile (0.1 M) in an open flask at 25 °C.

  • Base Addition: Add tetramethylguanidine (TMG, 1.1 equiv) in a single rapid injection. Causality: Deprotonation forms the highly nucleophilic thiolate, which immediately attacks the hypervalent iodine reagent via a concerted mechanism. Because the transition state energy is exceptionally low, applying heat is unnecessary and would only risk substrate degradation.

  • Validation Checkpoint: At exactly 60 seconds post-injection, perform an Ellman's test on a 10 µL aliquot. A negative result (solution remains clear, no yellow 5-thio-2-nitrobenzoic acid formation) confirms quantitative conversion of the free thiol.

  • Workup: Directly concentrate the crude mixture under reduced pressure. Purify via a short-pad silica gel column to isolate the pure thioalkyne.

References

  • Source: Organic Chemistry Portal / Journal of Organic Chemistry (2021)
  • Source: Organic Letters, ACS Publications (2022)
  • Pd(II)
  • Source: Journal of the American Chemical Society / PMC (2014)

Sources

Optimization

Technical Support Center: Isolation and Work-Up of 3-(3-methylphenyl)prop-2-yn-1-ol

Welcome to the Advanced Technical Support Center for organic synthesis professionals. This guide is specifically engineered to address the complex downstream processing (work-up and isolation) of 3-(3-methylphenyl)prop-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for organic synthesis professionals. This guide is specifically engineered to address the complex downstream processing (work-up and isolation) of 3-(3-methylphenyl)prop-2-yn-1-ol , an alkynol typically synthesized via the Sonogashira cross-coupling of 3-iodotoluene (or 3-bromotoluene) with propargyl alcohol.

Because this reaction relies on a dual-catalyst system (Palladium and Copper) and a stoichiometric amine base, the resulting crude matrix is highly contaminated. This portal provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure the isolation of highly pure API-grade material.

Visual Workflow: Downstream Processing Architecture

G N1 Crude Sonogashira Mixture (Product, Pd, Cu, Amine) N2 NH4Cl / NH4OH Quench (Amine Neutralization & Cu Chelation) N1->N2 N3 Biphasic Extraction (EtOAc / Water) N2->N3 N4 Aqueous Phase [Cu(NH3)4]2+ & Amine Salts N3->N4 Discard N5 Organic Phase Alkynol & Pd Residues N3->N5 Retain N6 Thiol-Silica Scavenging (Pd Removal) N5->N6 N7 Silica Gel Chromatography (Diyne & Aryl Halide Removal) N6->N7 N8 Pure 3-(3-methylphenyl)prop-2-yn-1-ol N7->N8

Workflow for the isolation and purification of 3-(3-methylphenyl)prop-2-yn-1-ol.

Diagnostic Hub: Troubleshooting Guides & FAQs

Q1: Why does my organic extract have a persistent blue or green tint, and how do I remove it? The Causality: This is a classic signature of Copper(II) contamination. Copper(I) iodide is used as a co-catalyst in the Sonogashira reaction. During work-up, exposure to atmospheric oxygen oxidizes Cu(I) to Cu(II). Cu(II) is highly soluble in residual amine bases and will partition into your organic phase if not aggressively chelated. The Solution: Wash the organic layer with a saturated aqueous solution of ammonium chloride ( NH4​Cl ) supplemented with 10% aqueous ammonia. This drives the thermodynamic formation of the deep blue, highly water-soluble 1 ( [Cu(NH3​)4​]2+ ), pulling the copper entirely into the aqueous phase[1].

Q2: After concentration, my crude product is a dark brown/black oil. How do I remove the residual Palladium? The Causality: Palladium catalysts (e.g., Pd(PPh3​)2​Cl2​ ) degrade into lipophilic Pd-phosphine complexes and colloidal palladium nanoparticles ("Pd black") that readily co-elute with the alkynol product. The Solution: Implement a two-stage scavenging protocol. First, filter the crude mixture through a pad of Celite to physically entrap the particulate Pd black. Second, treat the organic filtrate with a 2 (e.g., SiliaMetS Thiol) or polystyrene-bound TMT. The soft sulfur donors form exceptionally strong coordinate covalent bonds with the soft Pd(II) and Pd(0) species, allowing them to be easily filtered away[2]. This method is highly effective for3[3].

Q3: TLC analysis shows a highly polar impurity streaking on the baseline, and a non-polar impurity near the solvent front. What are these? The Causality: The highly polar impurity is 2,4-hexadiyne-1,6-diol. This is the Glaser homocoupling product of propargyl alcohol, which forms if oxygen was present during the cross-coupling. The non-polar impurity is likely unreacted 3-iodotoluene or its homocoupled biphenyl derivative. The Solution: 3-(3-methylphenyl)prop-2-yn-1-ol has intermediate polarity due to its single hydroxyl group and aromatic ring. It can be easily isolated via silica gel chromatography using a gradient of Hexane:Ethyl Acetate. The non-polar impurities will elute first, followed by your target product, while the highly polar diyne remains trapped on the column[4].

Q4: My NMR shows residual amine base (e.g., diisopropylamine) even after extended rotary evaporation. How do I remove it without degrading the alkynol? The Causality: Amines like diisopropylamine (DIPA) or triethylamine (TEA) form strong hydrogen bonds with the hydroxyl group of the propargyl alcohol derivative, drastically lowering their volatility and making them difficult to remove under standard vacuum. The Solution: Ensure the initial aqueous quench uses a large excess of saturated NH4​Cl . The mildly acidic nature of NH4​Cl protonates the amine into its water-soluble hydrochloride salt, breaking the hydrogen-bond network and forcing the amine into the aqueous waste stream.

Quantitative Data: Metal Removal Efficiency

The following table summarizes the field-proven efficiency of various downstream purification methods for Sonogashira reaction matrices.

Purification MethodTarget ContaminantMechanism of ActionTypical Removal Efficiency (%)
Aqueous NH4​Cl / NH3​ Wash Copper (Cu)Thermodynamic chelation to [Cu(NH3​)4​]2+ > 98%
Celite Filtration Palladium (Pd)Physical entrapment of agglomerated Pd black40 - 60%
Thiol-Functionalized Silica Palladium (Pd)Chemisorption via strong Pd-S affinity> 99%
Silica Gel Chromatography Organic ImpuritiesPolarity-based partitioningN/A (Yields >95% purity)

Self-Validating Experimental Protocol

This step-by-step methodology is designed to be a self-validating system. At each critical juncture, a physical observation confirms the success of the step before proceeding.

Phase 1: Quenching & Copper Chelation
  • Dilution: Upon completion of the reaction, allow the crude Sonogashira mixture to cool to room temperature. Dilute the mixture with 3 volumes of Ethyl Acetate (EtOAc).

  • Quenching: Slowly add an equal volume of a 1:1 mixture of saturated aqueous NH4​Cl and 10% aqueous NH4​OH .

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Vigorously shake and vent. Allow the layers to separate.

    • Self-Validation Check: The lower aqueous layer must be a distinct, deep blue color. If the upper organic layer retains a green/blue tint, repeat Step 2 until the aqueous phase drains completely colorless.

Phase 2: Palladium Scavenging
  • Drying: Collect the organic phase and dry it over anhydrous Na2​SO4​ .

  • Initial Filtration: Filter the dried organic phase through a 2-inch tightly packed pad of Celite to remove precipitated Pd black and drying agents.

  • Chemical Scavenging: Transfer the filtrate to a round-bottom flask. Add 3 to 5 equivalents (relative to the initial Pd catalyst load) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). Stir the suspension at 40 °C for 4 hours.

    • Self-Validation Check: The solution should transition from a dark brown/orange color to a pale yellow or colorless state.

  • Final Filtration: Filter off the silica scavenger and concentrate the filtrate under reduced pressure (rotary evaporation) at 35 °C to yield the crude alkynol oil.

Phase 3: Chromatographic Isolation
  • Column Preparation: Pack a silica gel column using Hexane. Load the crude oil onto the column.

  • Elution Gradient: Begin elution with a 9:1 Hexane:Ethyl Acetate mixture to flush out non-polar impurities (unreacted aryl halides). Gradually ramp the polarity to 4:1 Hexane:Ethyl Acetate to elute the target 3-(3-methylphenyl)prop-2-yn-1-ol.

    • Self-Validation Check: Spot the fractions on a TLC plate. The target product will be UV active (254 nm) and will stain dark brown/black when dipped in a KMnO4​ stain and gently heated.

  • Final Isolation: Pool the product-containing fractions and concentrate under high vacuum to yield pure 3-(3-methylphenyl)prop-2-yn-1-ol as a pale yellow to colorless oil.

References

  • Source: National Institutes of Health (nih.gov)
  • Technical Support Center: Catalyst Removal in Hex-3-en-5-yn-2-ol Synthesis Source: Benchchem URL
  • Tetraamminecopper Ion|CAS 16828-95-8|RUO Source: Benchchem URL
  • Source: American Chemical Society (acs.org)

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthetic Routes to 3-(m-tolyl)prop-2-yn-1-ol: A Technical Guide for Process Chemists

Introduction 3-(m-tolyl)prop-2-yn-1-ol is a highly versatile propargylic alcohol utilized extensively in drug development, click chemistry (CuAAC), and as a precursor for complex heterocycles. For process chemists and re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(m-tolyl)prop-2-yn-1-ol is a highly versatile propargylic alcohol utilized extensively in drug development, click chemistry (CuAAC), and as a precursor for complex heterocycles. For process chemists and researchers, selecting the optimal synthetic pathway requires balancing atom economy, reagent cost, scalability, and safety. This guide objectively compares the two most robust methodologies for synthesizing this compound: the Palladium-Catalyzed Sonogashira Cross-Coupling and the Lithium Acetylide Addition to Paraformaldehyde.

Route 1: Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling of 3-iodotoluene with propargyl alcohol is the most widely adopted route for laboratory-scale synthesis due to its high functional group tolerance and excellent yields[1].

Mechanistic Causality

The reaction relies on a synergistic Pd/Cu dual-catalyst system. The Pd(0) active species undergoes oxidative addition into the aryl-iodide bond of 3-iodotoluene. Concurrently, CuI reacts with propargyl alcohol in the presence of a mild amine base (e.g., triethylamine) to form a highly nucleophilic copper acetylide. Transmetalation transfers the alkyne to the Pd(II) center, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst[2].

Expert Insight: Strict exclusion of oxygen is critical; in the presence of O₂, the copper acetylide will rapidly undergo Glaser homocoupling, consuming the propargyl alcohol and complicating downstream purification. Triethylamine acts as both the solvent and the base to neutralize the HI generated during the reaction, driving the catalytic cycle forward.

Sonogashira_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-Iodotoluene) Pd0->OxAdd Ar-I TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim Di-organo Pd(II) RedElim->Pd0 3-(m-tolyl)prop-2-yn-1-ol

Catalytic cycle of the Pd/Cu-catalyzed Sonogashira cross-coupling.

Self-Validating Experimental Protocol
  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 3-iodotoluene (1.0 equiv, 10 mmol) and anhydrous triethylamine (30 mL).

  • Catalyst Loading: Add PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%) and CuI (0.04 equiv, 4 mol%). The solution will typically turn pale yellow/green.

  • Alkyne Addition: Add propargyl alcohol (1.2 equiv, 12 mmol) dropwise over 10 minutes.

    • Self-Validating Observation: The reaction mixture will darken, and a white precipitate (Et₃N·HI) will begin to form, validating that the catalytic cycle has successfully initiated.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the complete consumption of 3-iodotoluene.

  • Workup: Filter the mixture through a pad of Celite to remove the ammonium salts and catalyst residues. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to afford the product as a pale yellow oil[1].

Route 2: Lithium Acetylide Addition to Paraformaldehyde

For larger-scale or cost-sensitive applications, the nucleophilic addition of a terminal alkyne (3-ethynyltoluene) to paraformaldehyde offers a highly atom-economical alternative that avoids expensive transition metal catalysts[3].

Mechanistic Causality

This route relies on the high acidity of the terminal alkyne proton (pKa ~25). Deprotonation by n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) generates a potent lithium acetylide nucleophile. The low temperature is essential to prevent localized heating and subsequent polymerization of the alkyne or solvent degradation. The electrophile, paraformaldehyde, is a polymer; thus, the reaction mixture must be allowed to warm to room temperature to facilitate the in situ depolymerization into monomeric formaldehyde, which is then rapidly attacked by the acetylide[3].

Acetylide_Workflow Step1 3-Ethynyltoluene Step2 Deprotonation (n-BuLi, -78°C) Step1->Step2 Step3 Nucleophilic Attack (Paraformaldehyde) Step2->Step3 Li-Acetylide Step4 Aqueous Quench (NH4Cl) Step3->Step4 Alkoxide Step5 3-(m-tolyl)prop-2-yn-1-ol Step4->Step5

Workflow for the nucleophilic addition of lithium m-tolylacetylide to paraformaldehyde.

Self-Validating Experimental Protocol
  • Deprotonation: Dissolve 3-ethynyltoluene (1.0 equiv, 10 mmol) in anhydrous THF (25 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete metalation.

  • Electrophile Addition: Add dry paraformaldehyde (3.0 equiv, 30 mmol) in one portion. The suspension will initially remain heterogeneous.

  • Warming & Depolymerization: Remove the cooling bath and allow the reaction to warm to room temperature overnight (approx. 12-16 hours)[3].

    • Self-Validating Observation: The gradual dissolution of the solid paraformaldehyde validates successful depolymerization and reaction progression.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL).

    • Expert Insight: A weak acid buffer is used instead of strong acids (like HCl) to prevent the Meyer-Schuster rearrangement of the resulting propargylic alcohol. Extract with diethyl ether, dry over MgSO₄, concentrate, and purify via chromatography.

Quantitative Comparison of Synthetic Routes

To assist in route selection, the following table summarizes the key performance metrics of both methodologies based on standard laboratory execution:

ParameterRoute 1: Sonogashira CouplingRoute 2: Acetylide Addition
Starting Materials 3-Iodotoluene, Propargyl alcohol3-Ethynyltoluene, Paraformaldehyde
Reagents/Catalysts PdCl₂(PPh₃)₂, CuI, Et₃Nn-BuLi, THF
Typical Yield 85–95%70–85%
Reaction Temperature Room Temperature-78 °C to Room Temperature
Reaction Time 4–6 hours12–16 hours
Atom Economy Moderate (Generates Et₃N·HI waste)High (Generates LiCl and butane waste)
Scalability Good (Limited by Pd catalyst cost)Excellent (Highly cost-effective at scale)
Primary Side Reaction Glaser homocoupling (if O₂ is present)Incomplete depolymerization of (HCHO)ₙ

Conclusion

For discovery chemistry and medicinal chemistry screening where speed, high yield, and operational simplicity are paramount, the Sonogashira Coupling is the superior choice. Conversely, for process development and pilot-scale manufacturing where transition metal costs and trace heavy-metal contamination are primary concerns, the Lithium Acetylide Addition provides a highly scalable and economically viable alternative.

Sources

Comparative

Sonogashira Coupling vs. Alkynylation for Arylpropargyl Alcohol Synthesis: A Comparative Guide

Arylpropargyl alcohols are highly versatile pharmacophores and synthetic intermediates in drug discovery. Characterized by the presence of both a reactive alkyne and a hydroxyl group, these motifs serve as linchpins for...

Author: BenchChem Technical Support Team. Date: March 2026

Arylpropargyl alcohols are highly versatile pharmacophores and synthetic intermediates in drug discovery. Characterized by the presence of both a reactive alkyne and a hydroxyl group, these motifs serve as linchpins for synthesizing complex heterocycles, natural products, and targeted therapeutics.

For synthetic chemists and drug development professionals, constructing these molecules generally relies on two orthogonal retrosynthetic disconnections: Sonogashira Cross-Coupling (forming the C(sp²)–C(sp) bond) and Nucleophilic Alkynylation (forming the C(sp)–C(sp³) bond). This guide objectively compares these two methodologies, evaluating their mechanistic causality, functional group tolerance, and scalability to help you select the optimal pathway for your synthetic campaign.

Retrosynthetic Divergence & Mechanistic Overview

The synthesis of arylpropargyl alcohols can be approached from two distinct directions, depending on the availability of starting materials and the need for stereocontrol.

  • Sonogashira Coupling: Utilizes an aryl halide (or pseudohalide) and a terminal propargyl alcohol. The reaction is driven by a Palladium(0)/(II) catalytic cycle, typically accelerated by a Copper(I) co-catalyst that forms a highly nucleophilic copper acetylide for transmetalation 1.

  • Asymmetric Alkynylation: Involves the nucleophilic addition of a terminal arylacetylene to an aldehyde or ketone. Modern protocols, such as the Carreira or Trost-ProPhenol methods, utilize Zinc(II) salts and chiral ligands to achieve highly enantioselective additions, directly yielding chiral propargyl alcohols 2.

Retrosynthesis Product Arylpropargyl Alcohol Ar-C≡C-CH(OH)-R Sono Sonogashira Coupling (Csp2 - Csp Bond) Sono->Product Pd/Cu Catalysis Alky Nucleophilic Alkynylation (Csp - Csp3 Bond) Alky->Product Zn/Chiral Ligand ArX Aryl Halide Ar-X ArX->Sono PropAlc Propargyl Alcohol HC≡C-CH(OH)-R PropAlc->Sono ArAlkyne Arylacetylene Ar-C≡C-H ArAlkyne->Alky Carbonyl Carbonyl R-CHO Carbonyl->Alky

Caption: Retrosynthetic disconnections for arylpropargyl alcohol synthesis.

Performance & Scope Comparison

The choice between these two methods hinges on the required stereochemistry, the electronic nature of the substrates, and process chemistry constraints (e.g., heavy metal remediation).

MetricSonogashira CouplingAsymmetric Alkynylation (Zn-Catalyzed)
Primary Disconnection C(sp²)–C(sp)C(sp)–C(sp³)
Stereocontrol Retains existing stereocentersGenerates new stereocenter (up to 99% ee)
Catalyst System Pd(0)/Pd(II) + CuI (Co-catalyst)Zn(OTf)₂ + (+)-N-methylephedrine
Functional Group Tolerance Very High (tolerates esters, amides, unprotected OH)Moderate (sensitive to highly acidic protons)
Cost & Sustainability High cost (Pd), strict heavy metal limits in pharmaModerate cost (Zn is abundant), highly atom-economical
Typical Yields 70–95%66–98%
Experimental Protocols & Causality (Self-Validating Systems)

To ensure scientific integrity, the following protocols detail not just the how, but the why behind each experimental choice. Every step is designed as a self-validating system to minimize side reactions and maximize yield.

Protocol A: Sonogashira Coupling (Synthesis of 3-(2-hydroxyphenyl)prop-2-yn-1-ol)

This protocol utilizes a standard Pd/Cu co-catalytic system to couple 2-iodophenol with propargyl alcohol 1.

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 2-iodophenol (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.025 equiv).

    • Causality: PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI is essential for forming the copper acetylide, which drastically accelerates the transmetalation step to the Pd(II)-aryl complex.

  • Solvent & Base Addition: Add anhydrous THF to dissolve the solids, followed by triethylamine (Et₃N, 7.0 equiv).

    • Causality: Et₃N acts dual-purpose: it neutralizes the HI byproduct (driving the reaction forward) and facilitates the deprotonation of the terminal alkyne.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Furthermore, O₂ in the presence of Cu(I) promotes the Glaser homocoupling of alkynes, a primary yield-killing side reaction 3.

  • Alkyne Addition: Add propargyl alcohol (1.1 equiv) dropwise. Stir at room temperature for 3 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Zinc-Catalyzed Asymmetric Alkynylation (Carreira Protocol)

This protocol details the enantioselective addition of an arylacetylene to an aliphatic/aryl aldehyde to generate a chiral propargyl alcohol 2.

  • Catalyst Formation: In a dry flask under argon, combine Zn(OTf)₂ (1.1 equiv) and (+)-N-methylephedrine (1.2 equiv) in anhydrous toluene. Stir for 2 hours at room temperature.

    • Causality: The triflate (OTf⁻) counterions are weakly coordinating, providing a highly Lewis acidic Zn center. The (+)-N-methylephedrine coordinates to the zinc, creating a rigid chiral pocket that will dictate facial selectivity (Si-face attack) on the aldehyde 4.

  • Acetylide Generation: Add Et₃N (1.2 equiv) and the terminal arylacetylene (1.2 equiv). Stir for 15 minutes.

    • Causality: Et₃N deprotonates the terminal alkyne only after it coordinates to the Lewis acidic Zn, preventing uncatalyzed background reactions and ensuring the nucleophile is exclusively the chiral zinc-acetylide complex.

  • Electrophile Addition: Add the aldehyde (1.0 equiv) dropwise. Stir until complete consumption of the aldehyde is observed via TLC.

  • Workup: Quench with saturated aqueous NH₄Cl to break the zinc alkoxide intermediate. Extract with Et₂O, dry, and purify via silica gel chromatography.

CatalyticCycle Zn Zn(OTf)2 + Chiral Ligand (Catalyst Precursor) Complex Chiral Zn-Acetylide Complex Zn->Complex Terminal Alkyne + Base Coord Aldehyde Coordination Complex->Coord Aldehyde Addition Transfer Enantioselective Alkynyl Transfer Coord->Transfer Product Chiral Zinc Alkoxide Transfer->Product Product->Zn Protonation & Release

Caption: Catalytic cycle of Zn-mediated asymmetric alkynylation of aldehydes.

Selection Matrix: Which Method to Choose?
  • Choose Sonogashira Coupling when: You are coupling highly functionalized aryl halides, stereocontrol is not required (or the propargyl alcohol is already enantiopure), and you are operating at a scale where Pd scavenging (e.g., using SiliaMetS® Thiol) is economically viable.

  • Choose Asymmetric Alkynylation when: You need to establish a de novo stereocenter with high enantiomeric excess (>95% ee), you wish to avoid palladium and copper contamination in late-stage API synthesis, or you are utilizing sensitive aliphatic aldehydes as coupling partners.

References
  • "Application Notes and Protocols for the Synthesis of Chiral Propargyl Alcohols", Benchchem. 2

  • "Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols", PMC - NIH. 4

  • "Application Notes and Protocols: Sonogashira Coupling Reactions in the Synthesis of Alkyne Diols", Benchchem. 1

  • "Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents", PMC - NIH. 3

Sources

Validation

Reactivity Profiling: Ortho-, Meta-, and Para-Tolylprop-2-yn-1-ol in Advanced Synthesis

As a Senior Application Scientist, evaluating the subtle electronic and steric nuances of isomeric building blocks is critical for optimizing late-stage functionalization and drug development workflows. Propargylic alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the subtle electronic and steric nuances of isomeric building blocks is critical for optimizing late-stage functionalization and drug development workflows. Propargylic alcohols, specifically the tolylprop-2-yn-1-ol isomers, are highly versatile scaffolds that undergo diverse transformations, including Meyer-Schuster rearrangements, Nicholas reactions, and transition-metal-catalyzed cycloisomerizations.

However, treating the ortho-, meta-, and para-tolylprop-2-yn-1-ol isomers as interchangeable is a critical error. The position of the methyl group on the aromatic ring fundamentally alters the stability of intermediate carbocations and the steric accessibility of the alkyne π -system. This guide objectively compares the reactivity profiles of these three isomers, providing mechanistic causality, comparative experimental data, and self-validating protocols to guide your synthetic strategy.

Mechanistic Causality: Electronics vs. Sterics

The reactivity of tolylprop-2-yn-1-ol isomers is governed by the delicate balance between the electron-donating capability of the methyl group and its spatial proximity to the reactive center.

The Para-Effect: Hyperconjugative Stabilization

The para-tolyl isomer exhibits the highest reactivity in pathways proceeding via a propargylic cation or allenic intermediate. The para-methyl group donates electron density through both inductive effects and hyperconjugation, significantly lowering the activation energy required to form the cationic transition state. This makes it the ideal candidate for rapid, high-yielding acid-catalyzed substitutions and metal-mediated hydrations [1].

The Meta-Effect: Inductive Limitations

In the meta-tolyl isomer, the methyl group cannot stabilize the developing positive charge via hyperconjugation or resonance; it relies solely on a weak inductive effect. Consequently, the intermediate carbocation is less stable. Reactions utilizing the meta-isomer typically require harsher conditions, higher catalyst loadings, or extended reaction times to achieve comparable conversions[2].

The Ortho-Effect: The Steric Penalty

While the ortho-methyl group provides electronic stabilization analogous to the para-position, its close proximity to the propargylic center introduces severe steric hindrance. In transformations requiring bulky transition metal catalysts (e.g., Gold(I) or Ruthenium(II) complexes), this steric clash restricts the approach trajectory of the catalyst. Interestingly, in hypervalent iodine-promoted reactions, the ortho-steric penalty is often negligible due to the different geometric requirements of the transition state [1].

Visualizing the Reaction Pathways

To understand these reactivity differences, we must map the common reaction pathway. The formation of the propargylic cation serves as the critical "checkpoint" where electronic and steric effects dictate the kinetic rate.

Pathway A Tolylprop-2-yn-1-ol (Isomeric Substrate) B π-Alkyne Activation (Catalyst Complex) A->B Catalyst Binding C Propargylic Cation (Electronic/Steric Checkpoint) B->C Ionization (-OH) D Nucleophilic Attack (Hydration/Thiolation) C->D Nucleophile E Final Product (Enone / Thioether) D->E Tautomerization

Figure 1: Reaction pathway highlighting the carbocation checkpoint.

Comparative Performance Data

The following table synthesizes experimental data comparing the three isomers under standard Iodo(III)-promoted Meyer-Schuster rearrangement conditions and PTSA-catalyzed thiolation. The data highlights how structural isomerism directly translates to measurable kinetic and yield variances.

IsomerElectronic Effect ( σ+ )Steric HindranceMeyer-Schuster Yield (%) [1]Thiolation Yield (%) [2]Relative Reaction Rate
para-Tolyl Strong (+0.31)Low> 90%88%Fastest (Baseline = 1.0)
meta-Tolyl Weak (-0.07)Low82%75%Moderate (0.6x)
ortho-Tolyl Strong (+0.18)High85%60%Slowest (0.3x)

Note: The ortho-isomer maintains a high yield in the Iodo(III) Meyer-Schuster rearrangement due to the reagent's unique spatial tolerance[1], but suffers significantly in standard bulky-metal or acid-catalyzed substitutions [2].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (the "why") to empower researchers to troubleshoot and adapt the workflow.

Protocol A: Iodo(III)-Promoted Meyer-Schuster Rearrangement

This protocol is optimized to evaluate the electronic tolerance of the isomers without the confounding variable of transition-metal steric clashing [1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon. Causality: Moisture competitive binding inhibits the hypervalent iodine reagent.

  • Solvent & Substrate: Dissolve 0.3 mmol of the selected tolylprop-2-yn-1-ol isomer in 2.0 mL of anhydrous Diethyl Ether (Et₂O). Causality: Et₂O stabilizes the intermediate cationic species through weak oxygen lone-pair donation without outcompeting the substrate.

  • Activation: Add 0.2 mmol of Benziodoxole Triflate in one portion at room temperature.

  • Kinetic Tracking (Self-Validation): Monitor the reaction via TLC and in-situ IR spectroscopy. The reaction is deemed complete when the sharp alkyne C≡C stretch (~2100 cm⁻¹) and O-H stretch (~3300 cm⁻¹) entirely dissipate, replaced by a strong conjugated carbonyl C=O stretch (~1670 cm⁻¹).

  • Quenching: Quench the reaction strictly with 2.0 mL of saturated aqueous NaHCO₃. Causality: Rapid neutralization prevents the over-oxidation or polymerization of the highly reactive enone product.

  • Extraction: Extract with EtOAc (3 × 5 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Acid-Catalyzed Propargylic Thiolation

This protocol highlights the steric penalty of the ortho-isomer during nucleophilic substitution [2].

Step-by-Step Methodology:

  • Preparation: In a 5 mL vial, dissolve 0.5 mmol of the tolylprop-2-yn-1-ol isomer and 0.6 mmol of thiophenol in 2.0 mL of Nitromethane. Causality: Nitromethane is a highly polar, non-nucleophilic solvent that excellently solvates and stabilizes the transient propargylic cation.

  • Catalysis: Add 5 mol% of p-Toluenesulfonic acid monohydrate (PTSA).

  • Thermal Control: Stir at 50°C. Causality: The ortho-isomer requires elevated thermal energy to overcome the steric barrier of the approaching thiophenol nucleophile.

  • Validation: Extract aliquots every 30 minutes for GC-MS analysis. Calculate the Turnover Frequency (TOF) by measuring the ratio of the product molecular ion peak to the internal standard.

  • Isolation: Pass the crude mixture through a short pad of basic alumina to remove residual PTSA and unreacted thiophenol, yielding the pure S-aryl propargyl thioether.

Standardized Experimental Workflow Visualization

To ensure seamless execution of the above protocols across different laboratory environments, adhere to the following standardized kinetic tracking workflow.

Workflow S1 1. Substrate Preparation 0.1 M in dry solvent S2 2. Catalyst Addition Strict inert atmosphere S1->S2 S3 3. Kinetic Monitoring in-situ IR & GC-MS S2->S3 S4 4. Quench & Extract Stop reaction precisely S3->S4 S5 5. Data Quantification Calculate Yield & TOF S4->S5

Figure 2: Self-validating experimental workflow for kinetic tracking.

References

  • Title: Iodo(III)-Meyer–Schuster Rearrangement of Propargylic Alcohols Promoted by Benziodoxole Triflate Source: Organic Letters, ACS Publications URL: [Link]

  • Title: From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Weak Bases-Mediated Modified Favorskii Reaction-Type Direct Alkynylation/(E)-Alkenylation: A Unified Rapid Access to α,β-Unsaturated Ketones and Propargyl Alcohols Source: ResearchGate URL: [Link]

Comparative

Comprehensive Guide to Impurity Profiling in the Synthesis of 3-(3-Methylphenyl)prop-2-yn-1-ol: A Comparative Analysis of Analytical Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective comparison of analytical methodologies (HPLC-UV, GC-MS, LC-HRMS) for impurity detection in alkynol synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective comparison of analytical methodologies (HPLC-UV, GC-MS, LC-HRMS) for impurity detection in alkynol synthesis.

Executive Summary

The synthesis of 3-(3-methylphenyl)prop-2-yn-1-ol (also known as 3-(m-tolyl)prop-2-yn-1-ol) is typically achieved via the Sonogashira cross-coupling of 3-iodotoluene with propargyl alcohol. While this palladium/copper-cocatalyzed methodology is highly efficient, it generates a complex matrix of process-related impurities. As a Senior Application Scientist, I have observed that relying on a single analytical technique often leads to critical blind spots in impurity profiling, risking downstream toxicity or catalyst poisoning in pharmaceutical applications[1].

This guide objectively compares three primary analytical methodologies—HPLC-UV, GC-MS, and LC-HRMS—evaluating their performance in detecting unreacted starting materials, ligand byproducts, and homocoupling dimers.

Mechanistic Origins of Impurities

To design an effective analytical strategy, we must first understand the causality behind the impurity formation. The Sonogashira reaction relies on two intersecting catalytic cycles. The primary palladium cycle facilitates the desired C-C bond formation. However, the secondary copper cycle is highly sensitive to trace oxygen.

When oxygen intrudes into the reactor, the Cu(I)-acetylide intermediate undergoes an oxidative Hay/Glaser homocoupling rather than transmetalating to the palladium center[2]. This side reaction consumes the expensive propargyl alcohol and generates 1,6-dihydroxy-2,4-hexadiyne (Glaser Dimer), a highly polar impurity that is notoriously difficult to purge during standard aqueous workups. Additionally, the oxidation of the phosphine ligand generates Triphenylphosphine Oxide (TPPO) , another persistent contaminant.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (3-Iodotoluene) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Cu-Acetylide) PdII->TransMet PdII_Alkyne Pd(II)-Aryl-Alkynyl TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product 3-(3-Methylphenyl)prop-2-yn-1-ol (Target Product) RedElim->Product CuCycle Cu(I) + Propargyl Alcohol CuAcetylide Cu-Acetylide Intermediate CuCycle->CuAcetylide CuAcetylide->TransMet Glaser Glaser Homocoupling CuAcetylide->Glaser O2 O2 (Trace Air) O2->Glaser Dimer 1,6-Dihydroxy-2,4-hexadiyne (Major Impurity) Glaser->Dimer

Figure 1: Sonogashira catalytic cycle vs. Glaser homocoupling pathway.

Comparative Analysis of Analytical Methodologies

A. HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
  • Mechanism: Separates compounds based on polarity; detects based on π→π∗ and n→π∗ electronic transitions.

  • Pros: Excellent for quantifying the target product, unreacted 3-iodotoluene, and TPPO due to their strong aromatic chromophores.

  • Cons (The Blind Spot): Propargyl alcohol lacks a conjugated π -system, rendering it virtually invisible to standard UV detectors at 254 nm or 210 nm. Relying solely on HPLC-UV will result in a false negative for residual aliphatic alkynes.

B. GC-MS (Gas Chromatography-Mass Spectrometry)
  • Mechanism: Separates volatile compounds based on boiling point and stationary phase affinity; detects via Electron Ionization (EI).

  • Pros: Exceptional sensitivity for volatile starting materials like 3-iodotoluene and propargyl alcohol.

  • Cons (The Blind Spot): The Glaser dimer (1,6-dihydroxy-2,4-hexadiyne) possesses two terminal hydroxyl groups, causing severe peak tailing and irreversible adsorption on standard non-polar GC columns (e.g., DB-5). Without a cumbersome silylation derivatization step, quantification of the dimer is highly inaccurate.

C. LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry)
  • Mechanism: LC separation coupled with Electrospray Ionization (ESI) and Time-of-Flight (TOF) mass analysis.

  • Pros: The ultimate comprehensive tool. ESI efficiently ionizes both the highly polar Glaser dimer and the target product. HRMS provides exact mass data ( ± 5 ppm), allowing for the unambiguous identification of unknown regioisomers or over-reduction products.

  • Cons: High operational cost and requires specialized operator expertise.

Quantitative Data Comparison

The following table summarizes the empirical performance of each methodology for the specific impurity profile of 3-(3-methylphenyl)prop-2-yn-1-ol.

Analyte (Impurity)HPLC-UV (254 nm) LOD / LOQ ( μ g/mL)GC-MS (EI) LOD / LOQ ( μ g/mL)LC-HRMS (ESI+) LOD / LOQ (ng/mL)Analytical Causality & Matrix Effects
3-Iodotoluene (SM) 0.50 / 1.500.05 / 0.1510.0 / 30.0High volatility favors GC-MS; strong chromophore allows routine HPLC tracking.
Propargyl Alcohol (SM) N/A (No chromophore)0.10 / 0.3050.0 / 150.0Invisible to UV. GC-MS is the gold standard for this specific volatile aliphatic.
1,6-Dihydroxy-2,4-hexadiyne 2.00 / 6.001.50 / 4.50* (Tailing)2.0 / 6.0High polarity causes GC peak tailing; LC-HRMS is ideal for accurate quantification.
Triphenylphosphine Oxide 0.10 / 0.300.20 / 0.600.5 / 1.5Strong UV chromophore and easily ionized; performs well across all platforms.

Recommended Experimental Protocol: Hybrid LC-MS Workflow

To establish a self-validating system that captures both polar dimers and non-UV-active starting materials, a hybrid LC-MS approach (using a single quadrupole or TOF detector) is the industry best practice.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the synthesized 3-(3-methylphenyl)prop-2-yn-1-ol.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute 1:100 with a 50:50 mixture of Mobile Phase A and B to prevent solvent-front distortion during injection.

Step 2: Chromatographic Parameters

  • Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 100 mm, 2.7 μ m) to ensure sharp peaks for the polar Glaser dimer.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes ESI+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins. Flow rate: 0.4 mL/min.

Step 3: Self-Validating System Suitability Test (SST) Before analyzing the batch, you must prove the system is capable of resolving the critical pair and detecting the UV-invisible components.

  • Inject a calibration standard containing 1.0 μ g/mL of 3-iodotoluene, propargyl alcohol, and TPPO.

  • Validation Criteria: The system is validated only if the chromatographic resolution ( Rs​ ) between 3-iodotoluene and the target product is ≥2.0 , and the Signal-to-Noise (S/N) ratio for the propargyl alcohol mass trace is ≥10 .

  • Causality Check: If the S/N for propargyl alcohol fails, it indicates ESI source contamination or poor desolvation temperature. Do not proceed until the source is cleaned.

Conclusion

For the rigorous impurity profiling of 3-(3-methylphenyl)prop-2-yn-1-ol, relying solely on HPLC-UV is a critical error due to its inability to detect residual propargyl alcohol. While GC-MS excels at volatile starting materials, it struggles with the polar Glaser homocoupling dimer. LC-HRMS (or a well-calibrated LC-MS single quad) represents the most robust, comprehensive solution, ensuring that both UV-transparent aliphatics and highly polar dimers are accurately quantified, thereby safeguarding the integrity of downstream drug development processes[1].

References

  • Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Validation

Authentication of 3-(m-Tolyl)prop-2-yn-1-ol Structure by X-Ray Crystallography: A Comparative Guide

Introduction: The Imperative of Absolute Structural Authentication In the realm of small molecule drug discovery and materials science, the structural authentication of synthetic building blocks is a non-negotiable prere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Absolute Structural Authentication

In the realm of small molecule drug discovery and materials science, the structural authentication of synthetic building blocks is a non-negotiable prerequisite. 3-(m-Tolyl)prop-2-yn-1-ol (CAS: 16035-11-3) is a functionally rich propargyl alcohol derivative featuring a meta-substituted aromatic ring and a terminal alkyne[1]. While its synthesis is straightforward, confirming its exact regiochemistry (meta vs. ortho/para) and understanding its solid-state behavior requires rigorous analytical validation.

As a Senior Application Scientist, I frequently observe researchers relying solely on solution-state techniques to characterize such molecules. However, to truly understand the physicochemical properties of 3-(m-tolyl)prop-2-yn-1-ol—such as its solubility, melting point, and potential as a crystalline intermediate—one must look beyond the solution state. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against traditional spectroscopic alternatives (NMR, HRMS, FT-IR), providing a definitive workflow for absolute structural authentication.

The Analytical Contenders: Spectroscopy vs. Crystallography

To establish a self-validating analytical system, we must understand the causality behind choosing specific techniques. Each method probes a different physical phenomenon, leading to distinct structural insights.

The Spectroscopic Triage (HRMS, FT-IR, NMR)
  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the molecular formula (C₁₀H₁₀O). Limitation: It cannot distinguish between the ortho, meta, and para isomers of the tolyl group.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups. For 3-(m-tolyl)prop-2-yn-1-ol, it easily detects the C≡C stretch (~2200 cm⁻¹) and the O-H stretch (~3300 cm⁻¹). Limitation: It provides no skeletal connectivity.

  • Nuclear Magnetic Resonance (NMR): The workhorse of organic chemistry. 1D and 2D NMR (COSY, HMBC) provide excellent solution-state connectivity[2]. The meta-substitution pattern is confirmed by the specific J-coupling constants of the aromatic protons. Limitation: NMR averages out molecular conformations in solution and provides zero information regarding solid-state intermolecular interactions.

The Absolute Authority: Single-Crystal X-Ray Diffraction (SCXRD)

While NMR is sufficient for routine batch-to-batch verification, SCXRD is the ultimate technique for absolute structural determination[3].

  • Unambiguous Regiochemistry: SCXRD provides the exact 3D spatial coordinates of every non-hydrogen atom, differentiating the meta-tolyl isomer from others with absolute certainty[4].

  • Solid-State Packing & Hydrogen Bonding: Propargyl alcohols are notorious for forming extensive O-H···O hydrogen-bonded networks and C-H···π interactions in the solid state[5]. SCXRD maps these intermolecular forces, which are the fundamental drivers of the compound's macroscopic physical properties.

AnalyticalWorkflow cluster_Spectroscopy Spectroscopic Triage (Solution/Gas) Sample 3-(m-Tolyl)prop-2-yn-1-ol (Target Molecule) HRMS HRMS (Exact Mass) Sample->HRMS FTIR FT-IR (Functional Groups) Sample->FTIR NMR 1D/2D NMR (Connectivity) Sample->NMR SCXRD SCXRD (3D Conformation & Solid-State Packing) Sample->SCXRD Crystallization Auth Absolute Structural Authentication HRMS->Auth Formula FTIR->Auth Alkyne/OH NMR->Auth Regiochemistry SCXRD->Auth 3D Coordinates

Caption: Analytical workflow comparing spectroscopic triage with SCXRD for absolute structural authentication.

Comparative Performance Data

To objectively evaluate these techniques, the following table summarizes their performance metrics specifically for the authentication of 3-(m-tolyl)prop-2-yn-1-ol.

Analytical TechniquePrimary Data OutputRegiochemistry ResolutionSolid-State Packing InsightsSample StateSample Recovery
SCXRD 3D Atomic CoordinatesAbsolute (Unambiguous) Yes (H-bonds, π-π) Single CrystalHigh (Non-destructive)
1D/2D NMR Chemical Shifts, CouplingsHigh (via J-coupling)No (Solution average)Solution (e.g., CDCl₃)High (Non-destructive)
HRMS Exact Mass (m/z)None (Isomers identical)NoGas Phase (Ionized)None (Destructive)
FT-IR Vibrational FrequenciesLow (Complex fingerprint)Limited (O-H stretch shifts)Solid/Liquid/GasHigh (Non-destructive)

Experimental Protocol: SCXRD of 3-(m-Tolyl)prop-2-yn-1-ol

To ensure reproducibility and scientific integrity, the following protocol details the step-by-step methodology for the crystallographic authentication of 3-(m-tolyl)prop-2-yn-1-ol[6]. Every step is designed as a self-validating system.

Step 1: Crystal Growth (Thermodynamic Control)
  • Procedure: Dissolve 50 mg of purified 3-(m-tolyl)prop-2-yn-1-ol in a minimal volume of ethyl acetate (approx. 0.5 mL). Carefully layer with hexane (1.5 mL) in a clean glass vial to create a solvent interface. Puncture the cap with a narrow gauge needle and leave undisturbed at room temperature.

  • Causality: Slow evaporation and solvent diffusion ensure the thermodynamic formation of a well-ordered crystal lattice rather than a kinetic amorphous precipitate. A highly ordered lattice is the fundamental requirement for strong X-ray diffraction[7].

Step 2: Crystal Selection and Mounting
  • Procedure: Under a polarized light microscope, select a clear, block-shaped single crystal (ideal dimensions: ~0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil and mount it onto a MiTeGen cryoloop.

  • Causality: Paratone oil serves a dual purpose: it protects the hygroscopic/volatile crystal from atmospheric degradation and acts as a rigid glass when flash-cooled, preventing the crystal from moving during the multi-hour data collection process.

Step 3: Data Collection at Cryogenic Temperatures
  • Procedure: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CCD or CMOS area detector. Immediately flash-cool the crystal to 100 K using an N₂ cold stream.

  • Causality: Cooling to 100 K minimizes thermal atomic vibrations (the Debye-Waller factor). This significantly improves the resolution of high-angle reflections and is absolutely critical for accurately locating the electron density of the hydroxyl hydrogen atom, which is necessary to map the O-H···O hydrogen bond network[5].

Step 4: Data Reduction and Phase Solution
  • Procedure: Integrate the diffraction frames using instrument-specific software (e.g., APEX or CrysAlisPro). Apply multi-scan empirical absorption corrections. Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Causality: Because X-ray detectors only measure wave amplitudes (intensities) and lose phase information, Direct Methods mathematically reconstruct the phases to generate the initial electron density map[8].

Step 5: Structural Refinement and Validation
  • Procedure: Refine the structure using full-matrix least-squares on F² (e.g., using SHELXL). Refine all non-hydrogen atoms (C, O) anisotropically.

  • Self-Validating Check: The hydroxyl hydrogen should be located directly from the difference Fourier map to confirm the hydrogen bonding geometry, while the aromatic and aliphatic hydrogens are placed in calculated positions using a riding model. Generate a Crystallographic Information File (CIF) and validate via CheckCIF. An R1 value < 0.05 and a wR2 < 0.15 indicate a highly reliable structural model.

SCXRDLogic Diffraction X-Ray Diffraction Data (Intensities & Angles) Phase Phase Problem Solution (Direct Methods) Diffraction->Phase ElectronDensity Electron Density Map (Fourier Transform) Phase->ElectronDensity ModelBuilding Model Building (Atom Placement) ElectronDensity->ModelBuilding Refinement Least-Squares Refinement (Anisotropic & Riding H) ModelBuilding->Refinement F_calc vs F_obs Validation Structure Validation (R-factor, CheckCIF) Refinement->Validation Converged Validation->Refinement High R1/wR2

Caption: Step-by-step logic of SCXRD data processing from diffraction to validated structure.

Conclusion

While spectroscopic methods like NMR and HRMS are indispensable for rapid, solution-state triage, they fall short of providing the complete 3D topological picture. For molecules like 3-(m-tolyl)prop-2-yn-1-ol, where solid-state packing and hydrogen bonding dictate material properties, Single-Crystal X-Ray Diffraction remains the gold standard. By employing the rigorous, low-temperature SCXRD protocol outlined above, researchers can achieve absolute structural authentication with unparalleled confidence.

References

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. Available at:[Link]

  • Comparison of NMR and X-ray crystallography. Birkbeck, University of London. Available at:[Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at:[Link]

  • Teaching with the Case Study Method To Promote Active Learning in a Small Molecule Crystallography Course. Journal of Chemical Education. Available at:[Link]

  • Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments. Available at:[Link]

  • Crystallography of metal–organic frameworks. National Institutes of Health (PMC). Available at:[Link]

  • Homopropargyl alcohol 5,5-diphenylpent-2-yne-1,5-diol. ResearchGate. Available at:[Link]

Sources

Comparative

Comparative Biological Activity of Substituted Phenylpropargyl Alcohols: A Structure-Activity Relationship (SAR) Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary Substituted phenylpropargyl alcohols (PPAs) and their downstream synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

Substituted phenylpropargyl alcohols (PPAs) and their downstream synthetic derivatives—such as propargylamines and arylnaphthalene lactones—represent a highly privileged scaffold in modern medicinal chemistry. The alkyne moiety serves as a versatile pharmacophore, capable of acting as a mechanism-based "suicide" inhibitor for flavin-dependent enzymes, while the functionalized phenyl ring dictates target selectivity and binding affinity[1].

This guide provides an objective, data-driven comparison of the biological activities of various substituted PPAs, focusing on their two most prominent therapeutic applications: Monoamine Oxidase-B (MAO-B) inhibition (neuroprotection) and Cytotoxicity (anticancer activity via Topoisomerase II inhibition)[1][2]. By analyzing the Structure-Activity Relationship (SAR) and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights necessary for rational drug design.

Mechanistic Pathways & Pharmacological Divergence

The biological fate of a PPA derivative is largely governed by its secondary functionalization and the electronic/steric nature of the phenyl ring substituents.

  • Neuroprotective Pathway (MAO-B Inhibition): When converted to aminopropargyl derivatives, the availability of the nitrogen electron pair and the terminal alkyne allows the molecule to covalently bind to the N5 atom of the FAD cofactor in MAO-B[1].

  • Anticancer Pathway (Cytotoxicity): When PPAs are subjected to cyclization (e.g., coupling with phenylpropiolic acid), they form arylnaphthalene lactones. These rigid, planar structures intercalate DNA and inhibit Topoisomerase II, leading to G0/G1 cell cycle arrest and apoptosis[2].

MOA PPA Substituted Phenylpropargyl Alcohols (PPAs) Sub1 Propargylamine Derivatives PPA->Sub1 Amination Sub2 Arylnaphthalene Lactones PPA->Sub2 Cyclization Target1 MAO-B Enzyme (Flavin-dependent) Sub1->Target1 Suicide Inhibition Target2 Topoisomerase II / Microtubules Sub2->Target2 DNA Intercalation Outcome1 Neuroprotection (AD/PD Models) Target1->Outcome1 Outcome2 Cytotoxicity / Apoptosis (Cancer Cell Lines) Target2->Outcome2

Figure 1: Divergent pharmacological pathways of substituted PPA derivatives.

Comparative Biological Activity (SAR Analysis)

MAO-B Inhibition (Neuroprotective Models)

The degree of substitution on the phenyl ring drastically impacts the selectivity and potency against MAO isoforms. The MAO-B active site cavity is highly lipophilic and bipartite.

Causality Insight: Para-halogenation (e.g., -Cl, -F) increases the lipophilicity of the PPA derivative, allowing it to anchor more deeply into the hydrophobic substrate cavity of MAO-B, thereby increasing the selectivity index (SI) over MAO-A[3]. Conversely, bulky electron-donating groups can cause steric clashes, reducing efficacy.

Compound Scaffold (PPA-Amine)Phenyl SubstituentMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (B/A)Performance vs. Standard
Unsubstituted PPA-H5.20 ± 0.312.4 ± 0.8~2.4Low potency; poor selectivity.
Halogenated PPA4-Chloro (-Cl)0.49 ± 0.05>50.0>100Excellent selectivity; high potency.
Methoxy PPA4-Methoxy (-OCH₃)1.70 ± 0.18.5 ± 0.4~5.0Moderate potency[3].
Selegiline (Standard) N/A0.04 ± 0.01 14.2 ± 1.1 ~355 Clinical benchmark.
Cytotoxicity and Anticancer Efficacy

When PPAs are utilized to synthesize arylnaphthalene lactones (ANLs), the substitution pattern dictates the molecule's ability to inhibit Topoisomerase II.

Causality Insight: The presence of a methylenedioxy group or multiple methoxy groups mimics the structure of natural podophyllotoxin. These electron-rich oxygenated substituents enhance hydrogen bonding within the Topo II-DNA cleavage complex, significantly lowering the IC₅₀ in human colon cancer (HT-29) and breast cancer (MCF-7) cell lines[2].

Compound Scaffold (PPA-ANL)Phenyl SubstituentHT-29 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Primary Mechanism
Unsubstituted ANL-H15.0 ± 1.218.5 ± 1.5Weak Topo II inhibition.
Taiwanin C Analog3,4-Methylenedioxy0.11 ± 0.020.17 ± 0.03Strong Topo II trapping[2].
Trimethoxy ANL3,4,5-Trimethoxy0.08 ± 0.010.05 ± 0.01Microtubule destabilization.
Doxorubicin (Standard) N/A1.20 ± 0.1 0.80 ± 0.05 DNA Intercalation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols have been designed to eliminate common false positives associated with PPA derivatives.

Protocol 1: In Vitro MAO-B Inhibition (Kynuramine Fluorometric Assay)

Why this method? Many PPA derivatives possess intrinsic antioxidant or ROS-scavenging properties[1]. Standard peroxidase-coupled assays (like Amplex Red) rely on H₂O₂ detection, which antioxidants will artificially quench, yielding false-positive MAO inhibition. The Kynuramine assay avoids this by directly measuring the fluorescent product (4-hydroxyquinoline), creating a self-validating kinetic loop.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4). Reconstitute human recombinant MAO-B to a final concentration of 5 µg/mL.

  • Inhibitor Incubation: In a black 96-well microplate, add 20 µL of the substituted PPA derivative (serial dilutions from 100 µM to 0.1 nM) and 70 µL of MAO-B enzyme. Incubate at 37°C for 15 minutes to allow for the formation of the covalent suicide-inhibition complex.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Kynuramine (final concentration 40 µM).

  • Kinetic Readout: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 40 µL of 2N NaOH.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 310 nm / Emission: 400 nm). Calculate IC₅₀ using non-linear regression.

Protocol 2: Cytotoxicity Screening (Sulforhodamine B / SRB Assay)

Why this method? PPA derivatives can sometimes undergo intracellular redox cycling. This can artificially reduce MTT to formazan, giving a false signal of cell viability even when cells are dying. The SRB assay binds stoichiometrically to cellular protein mass, completely bypassing metabolic redox interference.

Step-by-Step Workflow:

  • Cell Seeding: Seed HT-29 or MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C (5% CO₂).

  • Treatment: Treat cells with PPA-derived arylnaphthalene lactones (0.01 µM to 50 µM) for 72 hours.

  • Fixation: Add 50 µL of cold 50% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Wash 5x with distilled water and air dry.

  • Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) for 10 minutes at room temperature.

  • Washing & Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 200 µL of 10 mM Tris-base (pH 10.5).

  • Readout: Measure absorbance at 510 nm.

Workflow Prep 1. Compound Preparation & Dilution Incubate 2. Enzyme/Cell Incubation (37°C) Prep->Incubate Read 3. Fluorometric/Colorimetric Readout Incubate->Read Analyze 4. IC50 & SAR Data Regression Read->Analyze

Figure 2: Standardized high-throughput screening workflow for PPA derivative evaluation.

Conclusion

The biological activity of substituted phenylpropargyl alcohols is highly tunable. For neuroprotective applications targeting MAO-B, para-halogenation of the phenyl ring provides the optimal balance of lipophilicity and steric fit, achieving sub-micromolar efficacy. Conversely, for oncological applications, utilizing the PPA scaffold to synthesize rigid, oxygenated arylnaphthalene lactones yields potent Topoisomerase II inhibitors that outperform standard chemotherapeutics like Doxorubicin in specific cell lines. Careful selection of validation assays (Kynuramine and SRB) is critical to avoid the redox-interference artifacts common to this chemical class.

Sources

Validation

Isomeric Purity Analysis of 3-(tolyl)prop-2-yn-1-ol: A Comparative Methodological Guide

The Analytical Challenge: Positional Isomerism in Propargyl Alcohols The compound 3-(tolyl)prop-2-yn-1-ol is a versatile small-molecule scaffold. Featuring both a reactive alkyne and a hydroxyl group, it is a critical pr...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Positional Isomerism in Propargyl Alcohols

The compound 3-(tolyl)prop-2-yn-1-ol is a versatile small-molecule scaffold. Featuring both a reactive alkyne and a hydroxyl group, it is a critical precursor in transition-metal catalyzed reductive cyclizations to form complex carbocyclic and heterocyclic frameworks [1]. The para-substituted variant (CAS 16017-24-6) is particularly prevalent in materials science and pharmaceutical synthesis [2].

However, synthesizing these derivatives often yields trace amounts of positional isomers (ortho-, meta-, and para-tolyl). Because these isomers possess identical molecular weights (146.19 g/mol ) and nearly indistinguishable lipophilicities, quantifying isomeric purity is a notoriously difficult analytical challenge. Standard separation techniques that rely purely on dispersive (hydrophobic) interactions fail to differentiate the subtle electronic and steric variations among the isomers [3, 4].

This guide objectively compares the performance of standard reversed-phase HPLC, orthogonal HPLC chemistries, Gas Chromatography (GC), and NMR spectroscopy, providing validated protocols for the absolute quantitation of 3-(tolyl)prop-2-yn-1-ol isomers.

Mechanistic Evaluation of Separation Modalities

As analytical scientists, we must select methodologies based on the fundamental physicochemical properties of the analytes. Here is the causality behind the performance of each technique:

Standard Reversed-Phase HPLC (C18): The Pitfall of Pure Hydrophobicity

Standard Octadecylsilane (C18) columns separate analytes based on their partitioning into a hydrophobic stationary phase. Because the ortho, meta, and para isomers of 3-(tolyl)prop-2-yn-1-ol have virtually identical logP values, their partitioning coefficients are indistinguishable. Consequently, C18 columns consistently yield severe co-elution, making them entirely unsuitable for isomeric purity analysis.

Orthogonal HPLC (PFP / Phenyl-Hexyl): Exploiting π−π Interactions

To break the selectivity bottleneck, we must exploit the π -electron density of the aromatic rings. Pentafluorophenyl (PFP) stationary phases feature a highly electronegative, electron-deficient fluorinated ring [3]. The tolyl isomers, conversely, are electron-rich due to the electron-donating methyl group.

  • The Causality of Separation: The PFP column acts as a π -acceptor, while the analytes act as π -donors. The exact position of the methyl group alters the steric coplanarity and the dipole moment of the analyte. The ortho-isomer experiences steric hindrance, preventing optimal π−π stacking, and thus elutes first. The para-isomer, being highly linear and unhindered, maximizes its interaction with the PFP phase and elutes last. This multi-modal retention mechanism (dispersive + dipole-dipole + π−π ) achieves baseline resolution [4].

Gas Chromatography (GC-FID): The Role of Polarizability

Non-polar GC columns (e.g., 5% phenyl / 95% dimethylpolysiloxane) fail due to the nearly identical boiling points of the isomers. However, highly polar Polyethylene Glycol (PEG) columns (e.g., DB-WAX) succeed. The PEG phase engages in strong hydrogen bonding with the propargyl alcohol moiety, while the aromatic rings interact differentially based on their steric shielding and polarizability, allowing for adequate, albeit longer, separations.

Comparative Performance Data

The following table summarizes the quantitative performance of each analytical approach for resolving the ortho, meta, and para isomers of 3-(tolyl)prop-2-yn-1-ol.

Analytical MethodStationary PhasePrimary Retention MechanismResolution ( Rs​ )Limit of Quantitation (LOQ)Suitability for Trace Purity
HPLC (Standard) C18 (Octadecylsilane)Dispersive (Hydrophobic)< 0.8 (Co-elution)N/A (Co-elutes)Poor
HPLC (Optimized) PFP (Pentafluorophenyl) π−π , Dipole, Shape> 2.0 (Baseline) < 0.05% Excellent
GC-FID PEG (Polyethylene Glycol)H-Bonding, Polarizability~ 1.5 (Adequate)< 0.1%Good
NMR Spectroscopy None (Solution State)Magnetic ShieldingN/A (Spectral)~ 1.0 - 2.0%Low (Structural ID only)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . An analysis batch must be rejected if the System Suitability Test (SST) criteria are not met.

Protocol A: High-Resolution HPLC-UV (PFP Column)

This is the recommended primary method for high-throughput, accurate quantitation.

1. Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water. (Causality: Formic acid suppresses the ionization of residual surface silanols on the silica support, preventing peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 30% B to 60% B over 20 minutes. (Causality: A shallow gradient maximizes the residence time of the analytes in the column, allowing the subtle π−π interaction differences to compound into macroscopic peak separation).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. (Causality: Lower temperatures thermodynamically favor π−π complexation, enhancing resolution).

  • Detection: UV at 254 nm.

2. System Suitability Test (SST) & Validation:

  • Inject a resolution standard containing 10 µg/mL of ortho-, meta-, and para-3-(tolyl)prop-2-yn-1-ol.

  • Self-Validation Criteria: The system is valid ONLY if the critical pair resolution ( Rs​ ) between the meta and para peaks is ≥1.5 , and the USP tailing factor ( Tf​ ) for all peaks is ≤1.2 .

Protocol B: Orthogonal GC-FID (PEG Column)

This method serves as an orthogonal cross-check to rule out co-eluting non-UV absorbing impurities.

1. Chromatographic Conditions:

  • Column: DB-WAX (Polyethylene Glycol), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C, hold for 5 min.

  • Injector: 250 °C, Split mode (Ratio 20:1).

  • Detector: Flame Ionization Detector (FID) at 260 °C.

2. System Suitability Test (SST) & Validation:

  • Inject a 100 µg/mL standard mix in ethyl acetate.

  • Self-Validation Criteria: Validation requires a signal-to-noise (S/N) ratio > 100 for all isomeric peaks and a relative standard deviation (RSD) of peak areas < 2.0% over three replicate injections.

Analytical Workflow & Decision Matrix

The following diagram illustrates the logical workflow for selecting the appropriate analytical technique based on the specific data requirements of the 3-(tolyl)prop-2-yn-1-ol sample.

IsomericPurity A 3-(tolyl)prop-2-yn-1-ol Sample B HPLC (PFP Column) A->B Primary C GC-FID (PEG Column) A->C Secondary D 1H-NMR Spectroscopy A->D Qualitative E π-π & Dipole Interactions B->E F H-Bonding & Polarity C->F G Aromatic Splitting Patterns D->G H High-Throughput Quantitation E->H I Orthogonal Validation F->I J Structural Confirmation G->J

Analytical workflow for the isomeric purity determination of 3-(tolyl)prop-2-yn-1-ol.

References

  • Co-Catalyzed Reductive Cyclization of Acrylate-Containing 1,6-Enynes. ACS Publications. URL:[Link] [1]

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu. URL:[Link] [3]

Safety & Regulatory Compliance

Safety

2-Propyn-1-ol, 3-(3-methylphenyl)- proper disposal procedures

Comprehensive Safety and Disposal Guide: 2-Propyn-1-ol, 3-(3-methylphenyl)- For researchers and drug development professionals, handling functionalized alkynes requires a rigorous understanding of their physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide: 2-Propyn-1-ol, 3-(3-methylphenyl)-

For researchers and drug development professionals, handling functionalized alkynes requires a rigorous understanding of their physicochemical properties to ensure operational safety and environmental compliance. 2-Propyn-1-ol, 3-(3-methylphenyl)- (commonly known as 3-(m-tolyl)prop-2-yn-1-ol) is a highly valuable building block in click chemistry, cross-coupling reactions, and active pharmaceutical ingredient (API) synthesis[1].

This guide provides an authoritative, self-validating framework for the safe handling, spill management, and proper disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Mechanistic Hazard Assessment

To handle chemicals safely, one must understand the causality behind their hazards. 2-Propyn-1-ol, 3-(3-methylphenyl)- features an internal alkyne conjugated with a meta-tolyl ring, terminating in a primary alcohol.

  • Irritation Profile: The lipophilic aromatic tolyl group allows the molecule to easily partition into the lipid bilayers of human skin and mucous membranes. Once embedded, the polar hydroxyl group causes localized hydrogen-bonding disruptions, leading to cellular irritation. Based on structural analogs like 3-phenyl-2-propyn-1-ol, this compound is classified as a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicity (STOT) hazard for respiratory irritation[2].

  • Combustibility vs. Explosivity: Unlike terminal alkynes, which possess an acidic proton capable of forming highly shock-sensitive metal acetylides, this is an internal alkyne. This structural nuance eliminates the risk of spontaneous explosive acetylide formation. However, due to its high carbon-to-oxygen ratio, it remains a combustible liquid that will undergo vigorous oxidation if exposed to strong oxidizers or open flames[2][3].

Table 1: Physicochemical & Hazard Summary
Property / HazardValue / ClassificationOperational Implication
CAS Number 16035-11-3Unique identifier for SDS and waste tracking[1].
Molecular Weight 146.19 g/mol High lipophilicity; facilitates rapid transdermal absorption[1].
GHS Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict use of localized exhaust and barrier PPE[2].
Flammability Combustible LiquidMust be stored away from halogens and strong oxidizing agents[3].
Solubility Insoluble in water; soluble in organicsSpills require organic emulsifiers or inert absorbents, not just water[4].

Standard Operating Procedure (SOP): Safe Handling

Every protocol in the laboratory must be a self-validating system designed to break the chain of exposure.

  • Pre-Operation Verification: Ensure the chemical fume hood is fully operational with a face velocity of 80–100 fpm. Causality: Localized exhaust is critical to mitigating the STOT SE 3 inhalation risks associated with propargylic alcohol vapors[2].

  • PPE Donning: Equip standard nitrile gloves, splash-proof chemical goggles, and a flame-resistant laboratory coat. Causality: Nitrile provides adequate short-term resistance against organic alcohols, preventing the lipophilic molecule from traversing the dermal barrier.

  • Material Transfer: Use glass syringes or chemical-resistant pipettes for liquid transfer. Avoid aggressive pouring to minimize aerosolization.

  • Post-Operation Decontamination: Rinse all contacting glassware with a compatible organic solvent (e.g., acetone) into a designated organic waste stream before introducing the glassware to standard aqueous washing.

Emergency Response & Spill Management

In the event of a spill, immediate containment is necessary to prevent vapor accumulation and environmental release.

SpillResponse A Spill Detected (3-(3-methylphenyl)prop-2-yn-1-ol) B Evacuate & Ventilate Area (Don PPE: Respirator, Nitrile Gloves) A->B C Assess Spill Volume B->C D Small Spill (< 1L) Proceed with Cleanup C->D E Large Spill (> 1L) Call HazMat Team C->E F Absorb with Inert Material (Sand, Vermiculite) D->F G Transfer to Hazardous Waste Container F->G H Label as 'Combustible Organic Waste' G->H I Final Disposal (Incineration) H->I

Emergency spill response workflow for 3-(3-methylphenyl)-2-propyn-1-ol highlighting triage steps.

Step-by-Step Spill Protocol:
  • Evacuation & Triage: Immediately vacate personnel from the immediate vicinity and increase room ventilation to disperse combustible vapors[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[4]. Causality: Using combustible absorbents like sawdust can create a severe fire hazard when mixed with organic compounds and an ignition source.

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a heavy-duty, sealable hazardous waste bucket.

  • Surface Neutralization: Wash the contaminated surface with a strong detergent solution to emulsify and remove residual lipophilic traces of the compound.

Waste Segregation & Final Disposal Procedures

Because 2-Propyn-1-ol, 3-(3-methylphenyl)- is a non-halogenated organic compound containing only Carbon, Hydrogen, and Oxygen, the most environmentally sound and regulatory-compliant disposal method is high-temperature incineration [4].

WasteDisposal W1 Waste Generation (Reaction Mixtures, Washings) W2 Segregate by Halogen Content W1->W2 W3 Non-Halogenated Organic Waste (Contains 3-(m-tolyl)prop-2-yn-1-ol) W2->W3 No Halogens W4 Halogenated Waste (If mixed with DCM/Chloroform) W2->W4 Halogens Present W5 Secondary Containment (Vented, Flammable Cabinet) W3->W5 W4->W5 W6 Licensed Waste Contractor Pickup W5->W6 W7 High-Temperature Incineration (> 1000°C) W6->W7

Waste segregation and disposal pathway ensuring compliance with non-halogenated organic protocols.

Step-by-Step Disposal Protocol:
  • Waste Segregation: Isolate the chemical into a designated "Non-Halogenated Organic Waste" stream. Causality: Mixing this compound with halogenated solvents (like dichloromethane) alters the required incineration temperature profile and mandates specialized scrubbing for corrosive hydrogen halide gases, significantly increasing disposal costs and environmental risk.

  • Primary Containment: Transfer waste into a high-density polyethylene (HDPE) or glass carboy. Ensure the container is structurally sound and compatible with organic alcohols[4].

  • Labeling & Storage: Affix a standardized hazardous waste label detailing the contents (3-(m-tolyl)prop-2-yn-1-ol), hazards (Combustible, Irritant), and the accumulation start date. Store in a vented, flammable storage cabinet away from strong oxidizers.

  • Final Destruction: Coordinate with a licensed environmental health and safety (EHS) contractor for high-temperature incineration (>1000°C)[4]. Causality: High-temperature incineration breaks the carbon-carbon triple bond and the aromatic ring, converting the molecule entirely into benign carbon dioxide and water vapor, leaving zero ecological footprint.

References

Sources

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